Technical Documentation Center

(S)-Ropivacaine N-Isopropyl-d7 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Ropivacaine N-Isopropyl-d7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Application of Deuterated Ropivacaine EP Impurity E as a Reference Standard

Abstract In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Ropivacaine, a widely used local anesthetic, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Ropivacaine, a widely used local anesthetic, is subject to stringent purity requirements by regulatory bodies such as the European Pharmacopoeia (EP). This guide provides a comprehensive technical overview of Deuterated Ropivacaine EP Impurity E, focusing on its critical role as a reference standard in advanced analytical workflows. We will delve into the rationale behind using a deuterated internal standard, its structural relationship to the parent compound and non-labeled impurity, and a detailed protocol for its application in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.

Introduction: The Imperative of Impurity Profiling in Ropivacaine

Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is an amino amide local anesthetic with a favorable safety profile, particularly concerning its reduced cardiotoxicity compared to bupivacaine.[1][2][3] Like all active pharmaceutical ingredients (APIs), ropivacaine's synthesis and storage can lead to the formation of impurities.[1] These impurities, which can be organic, inorganic, or residual solvents, may arise from starting materials, by-products, intermediates, or degradation products.[1][4] Regulatory authorities, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established strict guidelines for the identification, qualification, and control of impurities in drug substances and products to mitigate potential risks to patient safety.[1][4][5]

Impurity profiling is a critical component of the drug development and manufacturing process, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[4][6][7] Advanced analytical techniques are essential for detecting, identifying, and quantifying these impurities, often at trace levels.[4][8]

Ropivacaine EP Impurity E: A Specified Impurity

The European Pharmacopoeia lists several specified impurities for ropivacaine, one of which is Impurity E.[9][10][11]

  • Chemical Name: (S)-N-(2,6-dimethylphenyl)-1-isopropylpiperidine-2-carboxamide[10][11][12]

  • Also Known As: Ropivacaine N-Isopropyl Analog[10][11][12][13]

  • Molecular Formula: C₁₇H₂₆N₂O[9][10][12]

  • Molecular Weight: 274.41 g/mol [9][12]

The presence of Impurity E and other related substances must be carefully monitored to ensure they do not exceed the established thresholds.

The Gold Standard: Deuterated Internal Standards in Quantitative Analysis

Accurate quantification of impurities is often challenged by the complexity of sample matrices and variations inherent in analytical instrumentation. To overcome these obstacles, the use of an internal standard (IS) is a well-established practice. The ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but can be distinguished by the analytical instrument.

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[14][15][16] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H).[14][16] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout sample preparation and analysis.[14]

Advantages of Using Deuterated Ropivacaine EP Impurity E

Employing Deuterated Ropivacaine EP Impurity E as an internal standard for the quantification of Ropivacaine EP Impurity E offers several key advantages:

  • Compensates for Matrix Effects: In complex matrices like biological fluids or drug formulations, co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. A deuterated internal standard experiences the same matrix effects as the non-labeled analyte, allowing for effective normalization and more accurate quantification.[14][15][16]

  • Corrects for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and concentration steps. Since the deuterated standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte. This ensures that the ratio of the analyte to the internal standard remains constant, leading to more precise results.[14][17]

  • Normalizes Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are common sources of variability. The use of a co-eluting deuterated internal standard normalizes these variations, improving the precision and reproducibility of the analytical method.[14]

  • Near-Identical Chromatographic Behavior: The deuterated and non-deuterated forms of a compound have virtually identical retention times in liquid chromatography, ensuring that they experience the same analytical conditions at the same time.[14]

Structural Elucidation and Key Physicochemical Properties

Understanding the structural relationship between Ropivacaine, its Impurity E, and the deuterated standard is fundamental to its application.

CompoundStructureMolecular FormulaExact Mass
Ropivacaine(S)-N-(2,6-dimethylphenyl)-1-propyl piperidine-2-carboxamideC₁₇H₂₆N₂O274.2045
Ropivacaine EP Impurity E(S)-N-(2,6-dimethylphenyl)-1-isopropyl piperidine-2-carboxamideC₁₇H₂₆N₂O274.2045
Deuterated Ropivacaine EP Impurity E (e.g., d7)(S)-N-(2,6-dimethylphenyl)-1-isopropyl-d7 -piperidine-2-carboxamideC₁₇H₁₉D₇N₂O281.2489

Note: The exact position and number of deuterium atoms in the deuterated standard can vary depending on the synthesis but are typically on the isopropyl group to prevent H-D exchange.

Experimental Protocol: Quantification of Ropivacaine EP Impurity E using LC-MS/MS

This section outlines a detailed, step-by-step methodology for the quantification of Ropivacaine EP Impurity E in a drug substance using Deuterated Ropivacaine EP Impurity E as an internal standard. This protocol is a template and should be validated according to ICH guidelines for its specific application.[7][18]

Materials and Reagents
  • Ropivacaine API

  • Ropivacaine EP Impurity E reference standard

  • Deuterated Ropivacaine EP Impurity E (d7) reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1.0 mg of Deuterated Ropivacaine EP Impurity E and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a stock solution of Ropivacaine EP Impurity E (100 µg/mL). Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL. Spike each calibration standard with the IS Working Solution to a final IS concentration of 10 ng/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the Ropivacaine API sample. Dissolve in a 10 mL volumetric flask with a suitable solvent. Dilute an aliquot of this solution to an expected Impurity E concentration within the calibration range. Spike the final diluted sample with the IS Working Solution to a final IS concentration of 10 ng/mL.

LC-MS/MS Method
ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for these types of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesAllows for the separation of the analyte from the main API peak and other potential impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µL
Column Temp 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI PositiveAmine groups are readily protonated.
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions provide selectivity and sensitivity.
Collision Energy Optimize for each transitionMaximizes the signal for the product ions.

Table of MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ropivacaine EP Impurity E275.2126.1
Deuterated Ropivacaine EP Impurity E (d7)282.2133.1
Data Analysis and Quantification

The concentration of Ropivacaine EP Impurity E in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the impurity in the unknown sample is then interpolated from this curve.

Visualization of the Analytical Workflow

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_sample Weigh & Dissolve Ropivacaine API spike_sample Spike Sample with IS prep_sample->spike_sample prep_cal Prepare Calibration Standards (Impurity E) spike_cal Spike Calibrants with IS prep_cal->spike_cal prep_is Prepare Deuterated IS Solution prep_is->spike_sample prep_is->spike_cal injection Inject into LC-MS/MS spike_sample->injection spike_cal->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio curve Generate Calibration Curve ratio->curve For Calibrants quant Quantify Impurity in Sample ratio->quant For Sample curve->quant G Analyte Ropivacaine EP Impurity E Response_A Analyte MS Response Analyte->Response_A IS Deuterated (d7) Impurity E Response_IS IS MS Response IS->Response_IS Matrix Matrix Effects & Process Variability Matrix->Response_A Matrix->Response_IS Ratio Area Ratio (Analyte/IS) Response_A->Ratio Response_IS->Ratio Result Accurate Quantification Ratio->Result

Caption: Normalization using a deuterated internal standard.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating due to the use of a stable isotope-labeled internal standard. The co-elution and identical chemical behavior of the analyte and the internal standard ensure that any variations introduced during the analytical process are systematically corrected. [14]For regulatory compliance, the method must undergo a full validation procedure as per ICH Q2(R1) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. [7]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. [7][19]* Accuracy: The closeness of test results to the true value. [7]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [7]* Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. [7]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [7]

Conclusion

The use of Deuterated Ropivacaine EP Impurity E as a reference standard represents the pinnacle of analytical rigor in the quality control of Ropivacaine. Its application within a validated LC-MS/MS workflow provides unparalleled accuracy and precision, enabling pharmaceutical scientists to confidently monitor and control this specified impurity. [14]By compensating for the inherent variabilities of sample preparation and analysis, this approach ensures data integrity, supports regulatory compliance, and ultimately contributes to the safety and quality of the final drug product. This guide provides the foundational knowledge and a practical framework for the implementation of this essential analytical tool.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). UKEssays. Retrieved from [Link]

  • Toref-Standards. (2023, July 18). Impurity Profiling with HRMS. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Gautam, R. (2021, March 8). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Veeprho. (n.d.). Ropivacaine Impurities and Related Compound. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Darwish, I. A., et al. (n.d.). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. PMC. Retrieved from [Link]

  • El-Awady, M., et al. (n.d.). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharid. SciSpace. Retrieved from [Link]

  • Eureka | Patsnap. (2017, May 31). A kind of preparation method of ropivacaine hydrochloride impurity f. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646482A - Preparation method of ropivacaine hydrochloride impurity F.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. Retrieved from [Link]

  • Analytical method validation: A brief review. (2022, November 8). ResearchGate. Retrieved from [Link]

  • Sänger-van de Griend, C. E., et al. (1997, May). A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. PubMed. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ropivacaine-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process.
  • Axios Research. (n.d.). Ropivacaine EP Impurity E - CAS - 265120-58-9. Retrieved from [Link]

  • Allmpus. (n.d.). Ropivacaine EP Impurity E / Ropivacaine BP Impurity E / Ropivacaine N-Isopropyl Analog. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 265120-58-9| Product Name : Ropivacaine Hydrochloride - Impurity E. Retrieved from [Link]

  • European Medicines Agency. (2004, April 22). Control of impurities of pharmacopoeial substances - Scientific guideline. Retrieved from [Link]

  • JCDR. (2022, August 1). Ropivacaine: A Review on the Pharmacological Features, Therapeutic Efficacy and Side-effects When used for Caudal Epidural Analgesia. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: (S)-Ropivacaine Deuterated Standards

Focus: Identity, Synthesis, and Bioanalytical Application of N-Isopropyl-d7 & N-Propyl-d7 Variants Executive Summary This technical guide addresses the specific request for (S)-Ropivacaine N-Isopropyl-d7 , a stable isoto...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Identity, Synthesis, and Bioanalytical Application of N-Isopropyl-d7 & N-Propyl-d7 Variants

Executive Summary

This technical guide addresses the specific request for (S)-Ropivacaine N-Isopropyl-d7 , a stable isotope-labeled analog used primarily as an internal standard for impurity profiling (specifically Impurity E ). It is critical to distinguish this compound from the standard bioanalytical internal standard, (S)-Ropivacaine-d7 (N-Propyl-d7) .

While the standard Ropivacaine-d7 (Propyl-d7) is ubiquitous in pharmacokinetic (PK) assays, the N-Isopropyl-d7 variant is a specialized reagent used to quantify the N-isopropyl process impurity or metabolite. Due to the structural isomerism between the propyl and isopropyl forms, chromatographic separation is mandatory for accurate mass spectrometric quantification.

Part 1: Chemical Identity & CAS Registry

The CAS registry status for deuterated Ropivacaine analogs varies by the specific alkyl substitution. The following table clarifies the distinction between the standard therapeutic monitor (Propyl) and the impurity standard (Isopropyl).

Table 1: Nomenclature and CAS Specifications
Compound DesignationChemical Structure DescriptionCAS NumberRole in Research
(S)-Ropivacaine-d7 (Standard) (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)-piperidine-2-carboxamide1217667-10-1 Primary Internal Standard for Ropivacaine PK/PD assays.
(S)-Ropivacaine N-Isopropyl-d7 (S)-N-(2,6-dimethylphenyl)-1-(isopropyl-d7)-piperidine-2-carboxamideNA (Not Formally Assigned)*Internal Standard for Impurity E quantification.
Ropivacaine Impurity E (S)-N-(2,6-dimethylphenyl)-1-isopropylpiperidine-2-carboxamide265120-58-9 Reference Standard (Unlabeled) for process impurity monitoring.[1]

*Note: As of current chemical registries, the specific deuterated isomer N-Isopropyl-d7 does not have a widely assigned CAS number and is typically cataloged as a custom synthesis product (e.g., "Ropivacaine Impurity E-d7"). Researchers must rely on the parent CAS (265120-58-9) for structural reference.

Part 2: Technical Significance & Isomerism
1. Structural Isomerism & Mass Spectrometry

Ropivacaine (N-propyl) and its Impurity E (N-isopropyl) are constitutional isomers with the identical molecular formula (


) and monoisotopic mass (

). Consequently, their deuterated analogs (

) also share the same mass (

).
  • The Bioanalytical Challenge: A mass spectrometer cannot distinguish between Ropivacaine-d7 and N-Isopropyl-Ropivacaine-d7 based on

    
     alone.
    
  • The Solution: Chromatographic resolution is the only mechanism to ensure specificity. The N-isopropyl isomer typically elutes earlier than the N-propyl isomer on C18 reversed-phase columns due to the branched alkyl chain reducing the hydrodynamic volume and hydrophobic interaction surface area.

2. Deuterium Labeling Position
  • Stability: The deuterium atoms are located on the alkyl chain (propyl or isopropyl) attached to the piperidine nitrogen. This position is metabolically stable against rapid exchange, unlike amide protons.

  • Kinetic Isotope Effect (KIE): The

    
     labeling minimizes the KIE during ionization but may slightly shift retention time (deuterium isotope effect on lipophilicity), necessitating careful window setting in MRM methods.
    
Part 3: Synthesis Pathways

The synthesis of these standards relies on the alkylation of the common intermediate, (S)-Pipecoloxylidide . The divergence occurs at the alkylation step using specific deuterated reagents.

Diagram 1: Divergent Synthesis of Ropivacaine Deuterated Standards

SynthesisPath Inter (S)-Pipecoloxylidide (Common Precursor) Reagent1 1-Bromopropane-d7 (or Propanal-d7) Inter->Reagent1 Reagent2 2-Bromopropane-d7 (or Acetone-d6) Inter->Reagent2 Product1 (S)-Ropivacaine-d7 (N-Propyl-d7) CAS: 1217667-10-1 Reagent1->Product1 Alkylation / Reductive Amination Product2 (S)-Ropivacaine N-Isopropyl-d7 (Impurity E-d7) Reagent2->Product2 Alkylation / Reductive Amination

Caption: Divergent synthetic routes for Ropivacaine-d7 (Standard) and N-Isopropyl-d7 (Impurity Standard) from the common pipecoloxylidide core.

Part 4: Bioanalytical Protocol (LC-MS/MS)

This protocol describes the validation parameters for using (S)-Ropivacaine-d7 as an internal standard. If quantifying Impurity E, the N-Isopropyl-d7 standard should be used, but the chromatography must separate the two isomers.

1. Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: 10% -> 90% B (Linear)

    • 4-5 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Separation Check: Ensure baseline resolution (

    
    ) between Ropivacaine (Propyl) and Impurity E (Isopropyl).
    
2. Mass Spectrometry (MRM Parameters)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Ropivacaine 275.2126.125100
Ropivacaine-d7 (IS) 282.2126.125100
Impurity E (N-Iso) 275.2126.125100
Impurity E-d7 (IS) 282.2126.125100

Note: The product ion (126.1) corresponds to the 2,6-dimethylphenyl moiety, which is common to all variants. Specificity relies entirely on chromatography.

Diagram 2: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Ropivacaine-d7) Sample->IS_Add Spike Extract Protein Precipitation (ACN/MeOH) IS_Add->Extract Vortex & Centrifuge LC LC Separation (Critical: Isomer Resolution) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Area Ratio Calculation) MS->Data Signal Integration

Caption: Workflow emphasizing the critical LC separation step required to distinguish isomeric forms of Ropivacaine.

Part 5: References
  • Cayman Chemical. (S)-Ropivacaine-d7 (hydrochloride) Product Information. Retrieved from

  • LGC Standards. Ropivacaine-d7 Hydrochloride - Certificate of Analysis & CAS Data. Retrieved from

  • BioOrganics. (S)-Ropivacaine N-Isopropyl-d7 (Impurity E-d7) Catalog Entry. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Ropivacaine Hydrochloride Monohydrate: Impurity E Specifications.[1]

  • Breindahl, T., et al. (2024).[2] LC-MS/MS Method for Ropivacaine Quantification using Deuterated Internal Standard.[2][3] National Institutes of Health (PMC). Retrieved from

Sources

Foundational

Identification of Ropivacaine Impurity E in Pharmaceutical Formulations

Executive Summary: The Isobaric Challenge In the impurity profiling of Ropivacaine Hydrochloride , "Impurity E" presents a unique analytical challenge that distinguishes it from oxidative degradants or hydrolysis product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the impurity profiling of Ropivacaine Hydrochloride , "Impurity E" presents a unique analytical challenge that distinguishes it from oxidative degradants or hydrolysis products. Identified pharmacopoeially as the N-isopropyl analog of Ropivacaine, Impurity E is a structural isomer of the active pharmaceutical ingredient (API).

Both Ropivacaine (N-propyl) and Impurity E (N-isopropyl) share the exact molecular formula (


) and molecular weight (274.4  g/mol ). Consequently, they exhibit identical parent ions (

) in standard LC-MS workflows. This "isobaric mimicry" necessitates a high-resolution chromatographic strategy and specific structural elucidation techniques (NMR) to prevent false negatives during batch release.

This guide details the origin, separation, and definitive identification of Impurity E, moving beyond standard pharmacopoeial monographs to provide a robust control strategy.

Chemical Characterization & Origin

Structural Identity
  • Common Name: Ropivacaine Impurity E (EP/BP/USP related compound).

  • Chemical Name: (S)-N-(2,6-dimethylphenyl)-1-isopropylpiperidine-2-carboxamide.

  • CAS Number: 265120-58-9.[1]

  • Relationship to API: Chain isomer (N-alkyl side chain variation).

Mechanism of Formation (Process Impurity)

Impurity E is not a degradation product; it is a process-related impurity introduced during the alkylation step of the synthesis. Ropivacaine is typically synthesized by alkylating (S)-pipecoloxylidide with 1-bromopropane.

  • The Root Cause: Commercial grade 1-bromopropane often contains trace amounts of 2-bromopropane (isopropyl bromide) as a contaminant.

  • The Reaction: During the nucleophilic substitution, the secondary amine of pipecoloxylidide attacks the electrophilic carbon of the alkyl halide. If 2-bromopropane is present, it competes with 1-bromopropane, yielding the N-isopropyl analog (Impurity E).

Synthesis Pipe Pipecoloxylidide (Intermediate) Ropi Ropivacaine (API) (N-Propyl) Pipe->Ropi Major Pathway (SN2 w/ n-propyl) ImpE Impurity E (N-Isopropyl) Pipe->ImpE Competitive Side Rxn (SN2 w/ isopropyl) Reagent Reagent Input: 1-Bromopropane (Trace 2-Bromopropane) Reagent->Pipe Alkylation Agent

Figure 1: Competitive alkylation pathway showing the genesis of Impurity E from reagent contamination.

Analytical Strategy: Resolving the Isomers

Because Mass Spectrometry cannot easily distinguish the parent ions of Ropivacaine and Impurity E, the burden of proof lies on Chromatographic Resolution and NMR Spectroscopy .

High-Performance Liquid Chromatography (HPLC)

The separation relies on the subtle difference in hydrophobicity and "shape selectivity" between the linear n-propyl chain and the branched isopropyl chain.

  • Retentivity Principle: On standard C18 columns, linear alkyl chains typically exhibit stronger hydrophobic interaction than their branched isomers. Therefore, Impurity E (Isopropyl) is expected to elute before Ropivacaine (n-Propyl).

Recommended Method Parameters (Self-Validating Protocol)
ParameterConditionRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm) or Phenyl-HexylCore-shell provides high efficiency to resolve closely eluting isomers. Phenyl-Hexyl offers alternative selectivity if C18 fails.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 9.0)High pH keeps the basic amine non-ionized (or less ionized), improving retention and peak shape.
Mobile Phase B AcetonitrileStronger eluent for hydrophobic compounds.
Gradient 50% B to 80% B over 20 minsShallow gradient maximizes resolution (

) between the isomers.
Flow Rate 1.0 mL/minStandard flow for analytical separation.
Detection UV @ 220 nmAmide bond absorption; sufficient for impurity quantification.

Validation Criterion: The method is considered valid only if the resolution (


) between Impurity E and Ropivacaine is 

.
Mass Spectrometry (LC-MS/MS)

While parent masses are identical, fragmentation patterns (MS2) can provide supportive evidence.

  • Parent Ion: m/z 275.2

    
    .
    
  • Fragmentation Logic:

    • Ropivacaine: Loss of propyl group (

      
      ) 
      
      
      
      m/z 232.
    • Impurity E: Loss of isopropyl group (

      
      ) 
      
      
      
      m/z 232.
    • Differentiation: The Tropylium ion formation or specific rearrangement involving the branched methyls in Impurity E often results in a different ratio of the m/z 126 fragment (pipecolic acid moiety) vs the m/z 232 fragment. However, this is subtle. Reliance on Rt (Retention Time) matching with a certified standard is mandatory.

Definitive Structural Elucidation: NMR Spectroscopy

When establishing a reference standard for Impurity E, NMR is the only technique that provides absolute structural confirmation.

Proton NMR ( -NMR) Signatures

The key differentiator is the signal for the alkyl side chain attached to the piperidine nitrogen.

FeatureRopivacaine (n-Propyl)Impurity E (Isopropyl)
Methyl Group Triplet (

ppm)
Doublet (

ppm)
Methylene/Methine Multiplet (central

)
Septet (methine

)
Integration 3H (terminal methyl)6H (two equivalent methyls)

Interpretation: The presence of a septet at the methine position and a strong doublet (integrating for 6 protons) is the "smoking gun" for the isopropyl group, definitively identifying Impurity E.

Control Strategy & Specifications

To ensure pharmaceutical quality, the following control strategy is recommended for drug substance manufacturing:

  • Raw Material Control: Implement a strict specification for the starting material 1-Bromopropane .

    • Limit: 2-Bromopropane

      
       by GC.
      
  • In-Process Control (IPC): Monitor the reaction mixture by HPLC before workup. If Impurity E exceeds 0.15%, recrystallization is required.

  • Final Release:

    • Ph. Eur. / ICH Limit: Impurity E is typically controlled at

      
       (Identification Threshold).
      

Workflow Sample Unknown Impurity Peak (m/z 275) CheckRt Compare Retention Time (Rt) vs. Ropivacaine Sample->CheckRt Decision1 Rt < Rt(Ropivacaine)? CheckRt->Decision1 Hypothesis Suspect Impurity E (Isopropyl Isomer) Decision1->Hypothesis Yes (Elutes Earlier) Confirm NMR Analysis (Look for Isopropyl Doublet) Hypothesis->Confirm Final Identity Confirmed: Impurity E Confirm->Final

Figure 2: Analytical decision tree for identifying the isobaric Impurity E.

References

  • European Pharmacopoeia (Ph. Eur.). Ropivacaine Hydrochloride Monograph. (Defines the impurity profile and system suitability requirements).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Using (S)-Ropivacaine N-Isopropyl-d7 as an internal standard in LC-MS

Application Note: High-Sensitivity Quantitation of (S)-Ropivacaine in Human Plasma Using (S)-Ropivacaine-d7 as a Stable Isotope Internal Standard Abstract & Introduction The accurate quantification of local anesthetics l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of (S)-Ropivacaine in Human Plasma Using (S)-Ropivacaine-d7 as a Stable Isotope Internal Standard

Abstract & Introduction

The accurate quantification of local anesthetics like Ropivacaine in biological matrices is critical for pharmacokinetic (PK) profiling and toxicity monitoring (LAST - Local Anesthetic Systemic Toxicity). While Ropivacaine is administered as a pure S-enantiomer to reduce cardiotoxicity compared to Bupivacaine, bioanalytical challenges such as ion suppression from plasma phospholipids can compromise assay reliability.

This guide details the deployment of (S)-Ropivacaine N-Isopropyl-d7 (Ropivacaine-d7) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike generic structural analogs (e.g., Etidocaine), Ropivacaine-d7 shares identical physicochemical properties (pKa, retention time) with the analyte but provides a distinct mass shift (+7 Da). This "co-elution" strategy allows the IS to experience—and therefore correct for—the exact same matrix effects and ionization variations as the target drug.

Chemical & Physical Properties

Understanding the structural relationship between the analyte and the IS is the foundation of a robust method. The "d7" label is located on the isopropyl group, a position that is metabolically stable and resistant to deuterium-hydrogen exchange in protic solvents.

PropertyAnalyte: (S)-RopivacaineInternal Standard: (S)-Ropivacaine-d7
CAS Number 84057-95-41217667-10-1 (HCl salt)
Formula C₁₇H₂₆N₂OC₁₇H₁₉D₇N₂O
Molecular Weight 274.4 g/mol ~281.4 g/mol (Free Base)
pKa 8.1 (Basic)8.1 (Identical)
LogP 2.92.9 (Identical)
Isotopic Shift N/A+7 Da (Prevents cross-talk)
Chirality S-EnantiomerS-Enantiomer

LC-MS/MS Method Development Strategy

A. Mass Spectrometry Optimization (Source Parameters)

Ropivacaine contains a tertiary amine and an amide, making it highly amenable to Electrospray Ionization (ESI) in Positive mode .

  • Precursor Ion Selection:

    • Ropivacaine: [M+H]⁺ at m/z 275.2

    • Ropivacaine-d7: [M+H]⁺ at m/z 282.2

    • Expert Insight: The +7 Da shift is superior to +3 Da labels. Naturally occurring ¹³C isotopes in the analyte can contribute signal to the [M+3] channel. A +7 shift completely eliminates this "isotopic contribution" cross-talk.

  • Product Ion Selection (MRM Transitions): Fragmentation typically cleaves the amide bond or the piperidine ring.

    • Primary Transition (Quantifier):

      • Analyte: m/z 275.2 → 126.1 (Piperidine fragment)

      • IS: m/z 282.2 → 133.1 (d7-Piperidine fragment)

    • Mechanistic Note: The label is on the isopropyl group attached to the piperidine nitrogen. Therefore, the fragment ion must retain the label to be useful. The shift from 126.1 to 133.1 confirms the label is retained in the fragment.

B. Chromatographic Conditions[3][4][5]
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Gemini NX-C18, 3 µm, 50 x 2.0 mm).

    • Why: High pH stability is preferred. Ropivacaine is basic; running at pH > 8 improves peak shape, but standard silica columns degrade. If running at acidic pH (Formic acid), a standard C18 is sufficient.

  • Mobile Phase:

    • MP A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for better shape).

    • MP B: Acetonitrile (MeOH increases backpressure).

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for clinical Ropivacaine assays to minimize phospholipid buildup on the column, which causes ion suppression.

Materials:

  • Human Plasma (K2EDTA)

  • Extraction Solvent: Ethyl Acetate or TBME (tert-Butyl methyl ether).

  • Buffer: 0.1 M NaOH (to basify sample and drive analyte into organic phase).

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Spiking: Add 20 µL of (S)-Ropivacaine-d7 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H₂O).

    • Critical Step: Vortex gently for 10 seconds. Allow to equilibrate for 2 minutes. This ensures the IS binds to plasma proteins (Alpha-1-acid glycoprotein) similarly to the analyte.

  • Basification: Add 50 µL of 0.1 M NaOH. Vortex.

    • Why: Ropivacaine (pKa 8.1) is positively charged at neutral pH. Adding base neutralizes the amine, making the molecule uncharged and lipophilic (LogP 2.9), forcing it into the organic solvent.

  • Extraction: Add 600 µL of Ethyl Acetate. Cap and vortex vigorously for 5 minutes (or use a shaker plate).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

    • Caution: Do not disturb the aqueous bottom layer or the "rag layer" (interface).

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., 80:20 Water:ACN + 0.1% FA). Vortex well.

Experimental Workflow Visualization

The following diagram illustrates the self-validating logic of the SIL-IS workflow. The IS corrects for errors at every stage following the "Spike" step.

BioanalysisWorkflow cluster_logic Self-Validating Mechanism Sample Patient Plasma Sample (Unknown Conc.) IS_Spike Spike Internal Standard ((S)-Ropivacaine-d7) Sample->IS_Spike Equilibration Equilibration (IS binds to Matrix Proteins) IS_Spike->Equilibration Extraction LLE / Extraction (Ethyl Acetate + NaOH) Equilibration->Extraction Loss Variable Recovery Loss (Corrected by IS) Extraction->Loss LC_Sep LC Separation (Co-elution of Analyte & IS) Extraction->LC_Sep Clean Organic Layer MatrixEffect Matrix Ion Suppression (Affects Analyte & IS Equally) LC_Sep->MatrixEffect MS_Detect MS/MS Detection (MRM Transitions) LC_Sep->MS_Detect Data_Calc Quantitation (Ratio: Area_Analyte / Area_IS) MS_Detect->Data_Calc

Caption: Workflow demonstrating how the co-eluting Ropivacaine-d7 IS compensates for extraction losses and matrix ionization suppression.

Validation Criteria (FDA/EMA Compliance)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), specific validation parameters must be tested.

A. Matrix Factor (MF)

Because Ropivacaine elutes early in some gradients, it is susceptible to suppression. You must calculate the IS-Normalized Matrix Factor :



  • Acceptance: The CV% of the IS-Normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) should be < 15% .

B. Linearity & Range
  • Typical Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression is standard for Ropivacaine to fit the wide dynamic range.
    
C. Selectivity (Cross-Talk)
  • Inject a blank sample containing only the IS. Monitor the Analyte transition (275->126).

  • Requirement: Interference must be < 20% of the LLOQ area. The +7 Da shift usually ensures this is 0%.

Troubleshooting & "Pro-Tips"

  • Carryover: Ropivacaine is "sticky" due to its lipophilicity.

    • Solution: Use a needle wash containing organic solvent with acid (e.g., 50:50 ACN:IPA + 0.1% Formic Acid).

  • Isomer Purity: Ensure your (S)-Ropivacaine-d7 reference standard is enantiomerically pure (>99% S). If you use a racemic d7-IS on an achiral column, it will work, but if you switch to a chiral column (e.g., Chiralpak AGP) for enantioselective separation, the R-d7 and S-d7 will separate, and you must integrate the correct peak.

  • Stability: Ropivacaine is stable in plasma at room temperature for >24 hours, but always process samples on ice to prevent hydrolysis of other co-administered ester anesthetics (if present).

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[2][3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Butiulca, A., et al. (2023).[4][5] "LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation." Frontiers in Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46782899, Ropivacaine-d7 Hydrochloride.[6] Retrieved from [Link][6]

Sources

Application

Application Note: Quantitative Analysis of Ropivacaine and Metabolites (3-OH-Ropivacaine, PPX) in Human Plasma via LC-MS/MS

Abstract This application note details a robust workflow for the simultaneous quantification of Ropivacaine and its primary metabolites, 3-hydroxyropivacaine (3-OH-Rop) and Pipecoloxylidide (PPX), in human plasma. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for the simultaneous quantification of Ropivacaine and its primary metabolites, 3-hydroxyropivacaine (3-OH-Rop) and Pipecoloxylidide (PPX), in human plasma. While protein precipitation (PPT) is common for high-throughput screening, this guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for minimizing matrix effects (phospholipids) and maximizing sensitivity. A cost-effective Liquid-Liquid Extraction (LLE) alternative is also provided. The method is validated for linear ranges suitable for pharmacokinetic (PK) profiling (1–1000 ng/mL).

Introduction & Metabolic Context[1][2][3][4][5][6][7][8][9][10]

Ropivacaine is a long-acting amino-amide local anesthetic.[1][2] Unlike bupivacaine, it is prepared as a pure S-(-)-enantiomer, offering a safer cardiac toxicity profile.[3] However, accurate quantification of its metabolites is critical for toxicity studies, particularly in patients with hepatic dysfunction, as accumulation of the cardiotoxic metabolite PPX can occur.

Metabolic Pathway

Ropivacaine undergoes extensive hepatic metabolism via the Cytochrome P450 system.[4] Understanding this pathway is essential for interpreting PK data, as specific inhibitors (e.g., fluvoxamine) can alter metabolite ratios.

  • CYP1A2: Responsible for aromatic hydroxylation to 3-OH-Ropivacaine .[5]

  • CYP3A4: Responsible for N-dealkylation to Pipecoloxylidide (PPX) .

RopivacaineMetabolism Rop Ropivacaine (Parent) OH_Rop 3-OH-Ropivacaine (Major Metabolite) Rop->OH_Rop CYP1A2 (Aromatic Hydroxylation) PPX Pipecoloxylidide (PPX) (Active/Toxic Metabolite) Rop->PPX CYP3A4 (N-Dealkylation) Urine Urinary Excretion (Conjugated) OH_Rop->Urine Glucuronidation PPX->Urine Renal Clearance

Figure 1: Metabolic pathway of Ropivacaine illustrating the divergence between CYP1A2 and CYP3A4 mediated biotransformation.

Sample Preparation Strategies

Plasma contains high levels of proteins (albumin,


-acid glycoprotein) and phospholipids (glycerophosphocholines). Ropivacaine is highly protein-bound (~94%). Therefore, the extraction method must disrupt these bonds while removing phospholipids to prevent ion suppression in the mass spectrometer.
Comparison of Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Principle Solubility changePartitioning (LogP)Ion-exchange + Hydrophobicity
Cleanliness Low (High phospholipids)MediumHigh (Removes phospholipids)
Sensitivity MediumHighVery High (Concentration effect)
Cost LowLowHigh
Recommendation Rapid Screening OnlyRoutine PK AnalysisGold Standard / Low LLOQ

Protocol A: Mixed-Mode Cation Exchange (SPE)

Status: Gold Standard Mechanism: Ropivacaine and its metabolites are basic amines (pKa ~8.1). Mixed-mode cation exchange (MCX) sorbents utilize two retention mechanisms:

  • Reversed-Phase: Retains hydrophobic backbone.

  • Cation Exchange: Retains the positive charge of the amine at acidic pH.

This allows for an aggressive organic wash (100% Methanol) to remove neutrals and phospholipids before eluting the analytes.

Materials
  • Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C.

  • Internal Standard (IS): Ropivacaine-d7 or Bupivacaine (50 ng/mL in water).

  • Reagents: Phosphoric acid (

    
    ), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ).
Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 200 µL human plasma.

    • Add 20 µL Internal Standard solution.

    • Add 200 µL 4%

      
       in water.
      
    • Why: Acidification (pH < 3) ensures Ropivacaine and metabolites are fully protonated (

      
      ) to bind to the cation-exchange sites. Disruption of protein binding occurs here.
      
    • Vortex 30s.[1]

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low flow rate (~1 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Why: Removes salts and proteins.[6] Analytes remain bound by ion exchange.

  • Wash 2 (Organic - CRITICAL):

    • 1 mL 100% Methanol.

    • Why: Because analytes are locked by ionic bonds, 100% organic solvent washes away hydrophobic interferences (neutrals, lipids) without eluting the drug.

  • Elution:

    • 2 x 250 µL 5%

      
       in Methanol.
      
    • Why: High pH (>10) deprotonates the analytes (

      
      ), breaking the ionic bond and releasing them into the organic solvent.
      
  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

SPE_Workflow Step1 1. Acidify Plasma (H3PO4, pH < 3) Protonates Ropivacaine Step2 2. Load Sample (Binds to MCX Sorbent) Step1->Step2 Step3 3. Wash: 100% MeOH (Removes Neutrals/Lipids) Analytes stay bound Step2->Step3 Step4 4. Elute: 5% NH4OH (Basify to release) Step3->Step4

Figure 2: MCX Extraction Logic. The organic wash step (Step 3) is the key differentiator for sample cleanliness.

Protocol B: Liquid-Liquid Extraction (LLE)

Status: Cost-Effective Alternative Mechanism: pH switching. By adjusting plasma pH to >10 (above the pKa of 8.1), the analytes become uncharged (neutral) and partition preferentially into the organic solvent.

Materials
  • Extraction Solvent: Ethyl Acetate (EtAc) or Tert-butyl methyl ether (TBME).

  • Base: 1M NaOH.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • Internal Standard: Add 20 µL IS.

  • Alkalinization: Add 50 µL 1M NaOH.

    • Check: pH must be > 10.

  • Extraction: Add 1.5 mL Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer the upper organic layer to a clean tube.

    • Caution: Do not disturb the aqueous layer or the "rag layer" (proteins).

  • Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Phenomenex Gemini-NX C18 (3 µm, 100 x 3.0 mm) or Waters XBridge C18.

    • Note: High pH stability columns are preferred if using basic mobile phases, but acidic is standard for sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% -> 90% B

    • 4.0 - 5.0 min: 90% B (Wash)

    • 5.1 - 7.0 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+)

Ropivacaine and metabolites fragment consistently to the xylidine moiety (m/z 126).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ropivacaine 275.2126.13025
3-OH-Ropivacaine 291.2126.13228
PPX 233.2126.13522
Bupivacaine (IS) 289.2140.13025

References

  • Arlander, E., et al. (1998). "Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4."[7][5][8] Clinical Pharmacology & Therapeutics.

  • Mandal, P., et al. (2023).[3] "LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia." Frontiers in Molecular Biosciences.

  • Emanuelsson, B.M., et al. (1997). "The pharmacokinetics of ropivacaine and its metabolites after intravenous administration." Biopharmaceutics & Drug Disposition.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

Method

Application Note: Quantitative Analysis of Ropivacaine N-isopropyl Analog (Ropivacaine Impurity E) by High-Performance Liquid Chromatography

Introduction Ropivacaine, a widely used long-acting local anesthetic, is valued for its favorable safety profile compared to other anesthetics like bupivacaine.[1][2] As a pure S-(-)-enantiomer, its clinical efficacy and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ropivacaine, a widely used long-acting local anesthetic, is valued for its favorable safety profile compared to other anesthetics like bupivacaine.[1][2] As a pure S-(-)-enantiomer, its clinical efficacy and safety are dependent on its chemical purity.[1] The manufacturing process and storage conditions can lead to the formation of related substances or impurities, which must be carefully monitored and controlled to ensure patient safety and drug product quality. One such process-related impurity is the Ropivacaine N-isopropyl analog, also known as Ropivacaine Impurity E.[3] This document provides a comprehensive guide for the quantitative analysis of this specific analog in bulk drug substance or pharmaceutical formulations using a robust High-Performance Liquid Chromatography (HPLC) method.

The analytical procedure detailed herein is designed for researchers, quality control analysts, and drug development professionals to accurately quantify the Ropivacaine N-isopropyl analog. The method is grounded in established principles of reversed-phase chromatography, a widely adopted technique for the analysis of ropivacaine and its related compounds.[1]

Rationale for Method Selection

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the chosen analytical technique for its several advantages in the context of pharmaceutical analysis:

  • Specificity: RP-HPLC can effectively separate the N-isopropyl analog from the active pharmaceutical ingredient (API), Ropivacaine, and other potential impurities. The difference in their chemical structures, specifically the substitution on the piperidine nitrogen, leads to different retention times on a C18 column.

  • Sensitivity and Accuracy: Modern HPLC systems with UV detectors offer low limits of detection (LOD) and quantification (LOQ), enabling the precise measurement of even trace amounts of the impurity.[4] This is crucial for adhering to the stringent limits set by regulatory bodies for impurities in pharmaceutical products.

  • Robustness and Reproducibility: The described method utilizes common and well-characterized stationary and mobile phases, contributing to its reliability and transferability between different laboratories and instruments.[5]

  • Versatility: This method can be adapted for the analysis of Ropivacaine in both bulk drug substance and various dosage forms with appropriate sample preparation.[5]

Experimental Workflow

The overall workflow for the quantitative analysis of the Ropivacaine N-isopropyl analog is depicted in the following diagram:

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1: General workflow for the quantitative analysis of Ropivacaine N-isopropyl analog.

Materials and Reagents

  • Reference Standards:

    • Ropivacaine Hydrochloride (analytical standard grade)

    • Ropivacaine N-isopropyl analog (Ropivacaine Impurity E) (analytical standard grade)[3]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Shimadzu Prominence HPLC System)[5]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Diluent
  • Mobile Phase Preparation (Isocratic):

    • Prepare a buffer solution by dissolving an appropriate amount of a phosphate salt in water and adjusting the pH to a suitable value (e.g., pH 3.0-4.0) with phosphoric acid. A common buffer is 0.05 M phosphate buffer.[1]

    • The mobile phase is a mixture of the buffer solution, acetonitrile, and methanol. A typical starting ratio for method development would be a mixture of acetonitrile and a phosphate buffer.[1] For this application, a mixture of Acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a ratio of 30:70 (v/v) is recommended as a starting point.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes.

  • Diluent Preparation:

    • Use a mixture of the mobile phase as the diluent to ensure compatibility with the chromatographic system.

Protocol 2: Preparation of Standard Solutions
  • Standard Stock Solution of Ropivacaine N-isopropyl analog (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the Ropivacaine N-isopropyl analog reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the impurity in the sample (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). These will be used to construct the calibration curve.

Protocol 3: Preparation of Sample Solution
  • Ropivacaine Bulk Drug Substance:

    • Accurately weigh approximately 50 mg of the Ropivacaine HCl sample into a 50 mL volumetric flask.[5]

    • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. This results in a nominal concentration of 1000 µg/mL of Ropivacaine.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 4: Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific column and instrument used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 215 nm[1]
Run Time Approximately 20 minutes (or until all components have eluted)

Data Analysis and Quantification

  • System Suitability:

    • Inject the working standard solution (e.g., 1.0 µg/mL) five times.

    • The relative standard deviation (RSD) of the peak area for the Ropivacaine N-isopropyl analog should be not more than 2.0%.

    • The tailing factor for the analyte peak should be not more than 2.0.

    • The theoretical plates for the analyte peak should be not less than 2000.

  • Calibration Curve:

    • Inject each of the working standard solutions in duplicate.

    • Plot a graph of the mean peak area versus the concentration of the Ropivacaine N-isopropyl analog.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be not less than 0.999.

  • Quantification of the N-isopropyl Analog in the Sample:

    • Inject the prepared sample solution in duplicate.

    • Calculate the concentration of the Ropivacaine N-isopropyl analog in the sample solution using the linear regression equation obtained from the calibration curve.

    • The percentage of the N-isopropyl analog in the Ropivacaine sample can be calculated using the following formula:

    % Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of Ropivacaine in Sample (µg/mL)) * 100

Expected Results and Data Presentation

The chromatogram should show a well-resolved peak for the Ropivacaine N-isopropyl analog, distinct from the main Ropivacaine peak and any other impurities. The retention time of the N-isopropyl analog is expected to be different from that of Ropivacaine due to the change in the alkyl substituent on the piperidine nitrogen, which affects its hydrophobicity.

Table 1: Example System Suitability and Calibration Data

ParameterResultAcceptance Criteria
RSD of Peak Area (n=5) 1.2%≤ 2.0%
Tailing Factor 1.3≤ 2.0
Theoretical Plates 5500≥ 2000
Correlation Coefficient (r²) 0.9995≥ 0.999

Troubleshooting

  • Poor Peak Shape: This could be due to column degradation, inappropriate mobile phase pH, or sample overload. Check the column's performance, ensure the mobile phase is correctly prepared, and consider reducing the injection volume or sample concentration.

  • Inconsistent Retention Times: Fluctuations in the mobile phase composition, flow rate, or column temperature can cause this. Ensure the pump is delivering a consistent flow rate, the mobile phase is well-mixed, and the column oven is maintaining a stable temperature.

  • Low Sensitivity: This may be due to a deteriorating detector lamp, incorrect wavelength selection, or a low concentration of the analyte. Check the lamp's energy and consider optimizing the detection wavelength.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of the Ropivacaine N-isopropyl analog (Ropivacaine Impurity E). Adherence to the described protocols, including system suitability checks and proper standard and sample preparation, is essential for obtaining accurate and reproducible results. This method is a valuable tool for ensuring the quality and safety of Ropivacaine drug substance and its formulated products.

References

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PMC. Available at: [Link]

  • Metabolism and excretion of ropivacaine in humans. PubMed. Available at: [Link]

  • (PDF) The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. Available at: [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed. Available at: [Link]

  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. ResearchGate. Available at: [Link]

  • Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. ResearchGate. Available at: [Link]

  • Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. PubMed. Available at: [Link]

  • Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. ResearchGate. Available at: [Link]

  • Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. ResearchGate. Available at: [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. PMC. Available at: [Link]

  • A bibliometrics and visualization analysis of ropivacaine research from 2000 to 2023. Semantic Scholar. Available at: [Link]

  • Ropivacaine EP Impurity E / Ropivacaine BP Impurity E / Ropivacaine N-Isopropyl Analog. Allmpus. Available at: [Link]

  • (PDF) Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. Available at: [Link]

  • ROPIVACAINE. New Drug Approvals. Available at: [Link]

  • An efficient and long-acting local anesthetic: ropivacaine-loaded lipi. Dove Medical Press. Available at: [Link]

  • A kind of preparation of Ropivacaine HCL intermediate and purification process. Google Patents.

Sources

Application

Application Note: Bioanalytical Method Validation for Ropivacaine, Chiral Impurities, and Metabolites in Human Plasma

[1][2] Executive Summary & Scientific Rationale Ropivacaine is a long-acting amide local anesthetic chemically distinct from bupivacaine by the presence of a propyl group instead of a butyl group on the piperidine nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

Ropivacaine is a long-acting amide local anesthetic chemically distinct from bupivacaine by the presence of a propyl group instead of a butyl group on the piperidine nitrogen. Crucially, it is developed as a pure S-(-)-enantiomer .[1][2] The R-(+)-enantiomer is considered a chiral impurity and is associated with significantly higher cardiotoxicity.

In bioanalytical contexts, "impurity" analysis extends beyond simple drug substance profiling. It requires the simultaneous quantification of:

  • S-Ropivacaine (Therapeutic analyte).[1][3][4][5]

  • R-Ropivacaine (Chiral impurity/inversion product).

  • Major Metabolites: 3-hydroxy-ropivacaine (3-OH-Rop) and 2',6'-pipecoloxylidide (PPX), which may interfere with quantification or require monitoring for toxicity.

This protocol details a Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6] Unlike standard achiral methods, this approach validates the method's ability to distinguish the therapeutic S-isomer from the toxic R-impurity in biological matrices, adhering to the ICH M10 guidelines for selectivity and sensitivity.

Analyte Chemistry & Metabolic Pathway[2][7][8]

Understanding the metabolic fate of Ropivacaine is critical for establishing method selectivity. Ropivacaine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes.[1][3][5][7]

Metabolic Pathway Visualization

Ropivacaine_Metabolism Rop S-Ropivacaine (Parent) OH_Rop 3-OH-Ropivacaine (Active Metabolite) Rop->OH_Rop CYP1A2 (Aromatic Hydroxylation) PPX 2',6'-Pipecoloxylidide (PPX) (Major Metabolite) Rop->PPX CYP3A4 (N-dealkylation) R_Imp R-Ropivacaine (Chiral Impurity) R_Imp->Rop Chiral Inversion (Rare/Negligible) Conj Glucuronide Conjugates OH_Rop->Conj UGT

Figure 1: Metabolic pathway of Ropivacaine illustrating the formation of 3-OH-Ropivacaine and PPX, and the distinct R-enantiomer impurity.[2]

Method Development Strategy

Chromatography: The Chiral Challenge

Standard C18 columns cannot separate S- and R-ropivacaine. To validate the "impurity" (R-isomer), a chiral stationary phase is required.[3][8][9]

  • Selected Column: Chiralpak AD-RH or Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Rationale: These polysaccharide-based columns offer robust enantioselectivity in reverse-phase conditions compatible with MS (unlike normal phase chiral methods that use hexane/heptane, which are hazardous in an MS source).

Sample Preparation: LLE vs. PPT

Protein Precipitation (PPT) is discouraged for this application due to high phospholipid carryover, which can cause ion suppression at the retention time of the minor R-impurity.

  • Selected Method: Liquid-Liquid Extraction (LLE).

  • Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (1:1).

  • pH Adjustment: Alkaline (pH > 10) using NaOH is mandatory to ensure Ropivacaine (pKa ~8.1) is uncharged and extracts efficiently into the organic phase.

Internal Standard (IS)
  • Primary Choice: Ropivacaine-d7 (Deuterated).[5]

  • Secondary Choice: Bupivacaine (Structural analog).[4]

  • Critical Note: Deuterated IS is required for ICH M10 compliance in chiral methods to compensate for any matrix-induced peak shape variations or retention time shifts.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standards: S-Ropivacaine HCl, R-Ropivacaine HCl, 3-OH-Ropivacaine, PPX.

  • Internal Standard: Ropivacaine-d7.[3][5]

  • Biological Matrix: K2EDTA Human Plasma.

  • Extraction Buffer: 1.0 M NaOH.

  • Organic Solvent: MTBE (HPLC Grade).

Sample Preparation Workflow

Extraction_Workflow Step1 Aliquot 200 µL Plasma + 20 µL IS (Ropivacaine-d7) Step2 Alkalinization: Add 50 µL 1.0 M NaOH (Target pH > 10) Step1->Step2 Step3 Extraction: Add 1.5 mL MTBE Vortex 5 mins @ 2000 rpm Step2->Step3 Step4 Phase Separation: Centrifuge 4000g, 10 min, 4°C Step3->Step4 Step5 Transfer Supernatant (Organic) to Clean Plate Step4->Step5 Step6 Evaporation: N2 Stream @ 40°C until dry Step5->Step6 Step7 Reconstitution: 200 µL Mobile Phase (ACN:Water 50:50) Step6->Step7 Step8 Inject to LC-MS/MS Step7->Step8

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to minimize matrix effects and maximize recovery of alkaline analytes.[1][5][10]

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm)
Column Temp 25°C (Lower temp often improves chiral resolution)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.8 mL/min
Gradient Isocratic 60% B (Adjust for resolution > 1.5)
MS Source ESI Positive Mode
Run Time ~8.0 minutes
MRM Transitions

Note: S and R enantiomers share the same mass transitions but are separated by time.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Ropivacaine (S & R) 275.2126.13025
3-OH-Ropivacaine 291.2142.13228
PPX 233.284.12822
Ropivacaine-d7 (IS) 282.2133.13025

Validation Parameters (ICH M10 Compliance)

To validate this method for "impurities" (specifically the R-enantiomer), the following specific tests must be documented.

Selectivity & Specificity (Chiral)
  • Requirement: Demonstrate baseline resolution (Rs > 1.5) between S-Ropivacaine and R-Ropivacaine.

  • Test: Inject a "Racemic System Suitability Sample" (50:50 mix) at the beginning of every run.

  • Interference: Spike plasma with high concentrations of metabolites (PPX, 3-OH) to ensure they do not co-elute with the R-impurity peak or undergo source fragmentation that mimics the parent drug.

Sensitivity (LLOQ for Impurity)
  • Requirement: The method must quantify the R-impurity at relevant toxicological levels, often <0.5% of the therapeutic S-dose.

  • Target LLOQ:

    • S-Ropivacaine: 1.0 ng/mL

    • R-Ropivacaine: 1.0 ng/mL (Must be validated independently)

Matrix Effect & Recovery
  • Protocol: Compare the peak area of post-extraction spiked blank plasma (Set B) vs. neat solution standards (Set A).

  • Calculation: Matrix Factor (MF) = Area_SetB / Area_SetA.

  • Acceptance: IS-normalized MF should be within 0.85 – 1.15. LLE usually yields cleaner MF (closer to 1.0) compared to PPT.

Stability[12]
  • Benchtop: 4 hours at room temperature (alkaline hydrolysis risk is low for amides, but must be tested).

  • Freeze-Thaw: 3 cycles at -20°C and -80°C.

  • Chiral Stability: CRITICAL. Store S-Ropivacaine QC samples for 24h and analyze to ensure no ex vivo racemization (conversion of S to R) occurs during storage or processing.

Troubleshooting & Optimization

  • Peak Tailing: Ropivacaine is a base. If peak tailing occurs on the Chiralpak column, increase the buffer pH (up to 9.0 with Ammonium Bicarbonate) or add 0.1% Diethylamine (DEA) to the mobile phase.

  • Resolution Loss: Chiral columns are sensitive to temperature. If S/R resolution drops, lower the column oven temperature (e.g., from 25°C to 20°C).

  • Carryover: Due to the "stickiness" of basic amines, use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[11][12] [Link]

  • US Food and Drug Administration (FDA). (2018).[13] Bioanalytical Method Validation Guidance for Industry. [Link][13][14]

  • Ekström, G., & Gunnarsson, U. B. (1996).[3][7] Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes.[1][3] Drug Metabolism and Disposition, 24(9), 955–961. [Link]

  • Dossou, K. S., et al. (2011).[3] Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase.[3][8] Journal of Pharmaceutical and Biomedical Analysis, 54(4), 687-693. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology, 14. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Signal Fidelity for Ropivacaine &amp; Deuterated Internal Standards

Current Status: Operational Topic: Troubleshooting Signal Cross-Talk (Ropivacaine vs. N-Isopropyl-d7/Propyl-d7) Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary: The Physics of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Signal Cross-Talk (Ropivacaine vs. N-Isopropyl-d7/Propyl-d7) Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The Physics of Interference

In high-sensitivity LC-MS/MS assays for Ropivacaine, signal cross-talk (interference) between the analyte and its Internal Standard (IS) compromises the Lower Limit of Quantitation (LLOQ) and linearity.

While you specifically mentioned N-Isopropyl-d7 , it is critical to distinguish between two scenarios:

  • Isotopologue IS (Ropivacaine-d7): The IS is the exact chemical structure of Ropivacaine with the n-propyl chain deuterated. This is the gold standard but suffers from isotopic impurity.

  • Structural Analog IS (N-Isopropyl-d7): The IS has an isopropyl group instead of n-propyl. This is a different molecule (a homolog). While it reduces isotopic cross-talk due to mass differences, it introduces retention time shifts , risking differential matrix effects.

This guide addresses both, with a focus on diagnosing and eliminating signal bleed-through.

Module 1: Diagnostic Workflow (Interactive Decision Tree)

Before adjusting instrument parameters, use this logic flow to identify the source of your cross-talk.

CrossTalkDiagnosis Start START: Run System Suitability Q1 Where is the Ghost Peak? Start->Q1 ScenA Ropivacaine Peak appearing in BLANK samples (containing IS) Q1->ScenA Analyte Channel ScenB IS Peak appearing in High Conc. Analyte Sample Q1->ScenB IS Channel CheckA Inject Pure IS (No Analyte) in Solvent ScenA->CheckA ResA1 Peak Persists? CheckA->ResA1 DiagA1 DIAGNOSIS: Impure IS (Contains d0-Ropivacaine) ResA1->DiagA1 Yes DiagA2 DIAGNOSIS: Carryover (From previous high sample) ResA1->DiagA2 No (Only in matrix/after ULOQ) CheckB Inject ULOQ (No IS) in Solvent ScenB->CheckB ResB1 Signal in IS Channel? CheckB->ResB1 DiagB1 DIAGNOSIS: Isotopic Contribution (Natural M+7 isotopes) ResB1->DiagB1 Yes DiagB2 DIAGNOSIS: Cross-Channel Fragmentation ResB1->DiagB2 Yes (Specific Transitions)

Figure 1: Diagnostic logic flow to distinguish between chemical impurity, carryover, and isotopic contribution.

Module 2: Troubleshooting Guides (FAQ Format)

Scenario A: "I see Ropivacaine signals in my Zero samples (Matrix + IS)."

The Issue: You are detecting the analyte (Ropivacaine) in samples that should only contain the Internal Standard. Root Cause: Impurity (The "d0" Contamination). Commercially synthesized deuterated standards (d7) are never 100% pure. They often contain 0.1% to 1.0% of the non-deuterated (d0) parent compound.

Solution Protocol:

  • Quantify the Interference:

    • Prepare a sample of only IS at your working concentration (e.g., 50 ng/mL) in mobile phase.

    • Inject it and monitor the Ropivacaine transition (m/z 275.2 → 126.1).

    • Calculate:

      
      .
      
  • Acceptance Criteria:

    • According to FDA/EMA guidelines, the interference in the blank must be < 20% of the LLOQ (Lower Limit of Quantitation) response [1, 2].

  • Corrective Actions:

    • Dilute the IS: Lower the IS concentration in your extraction solvent. If you inject less IS, you inject less "d0" impurity.

    • Change Vendor: If the "d0" contribution exceeds 20% of your LLOQ even at low IS concentrations, the lot is chemically impure.

Scenario B: "My Internal Standard signal varies at high Ropivacaine concentrations."

The Issue: The IS response seems to increase or appear in samples with high Ropivacaine (ULOQ) but no added IS. Root Cause: Isotopic Contribution (The "M+X" Effect). Ropivacaine (C17H26N2O) has naturally occurring Carbon-13 isotopes.

  • Monoisotopic Mass: ~274.2 Da.

  • The d7-IS Mass: ~281.2 Da.

  • While M+7 natural isotopes are rare, if your ULOQ is 1000x your LLOQ, the "tail" of the natural isotope distribution can bleed into the IS channel (m/z 281).

Solution Protocol:

  • Check-Board Experiment:

    • Inject your ULOQ standard (without IS).

    • Monitor the IS transition (m/z 282.2 → 133.1).

    • The signal detected here is the "Contribution of Analyte to IS."

  • Acceptance Criteria:

    • The signal in the IS channel contributed by the ULOQ must be < 5% of the average IS response [1].

  • Corrective Actions:

    • Narrow the Mass Window: Ensure your Q1 (Quadrupole 1) resolution is set to "Unit" or "High" rather than "Low" to prevent spectral overlap.

    • Verify Transition Specificity: Ropivacaine-d7 usually fragments to m/z 133.1 (deuterated pipecoloxylidide ring). Ensure you are not monitoring a transition common to both [3].

Scenario C: "I am using N-Isopropyl-d7, and the peaks don't overlap."

The Issue: You observe two distinct peaks or shifting retention times (RT). Root Cause: Structural Non-Equivalence. If you are strictly using N-Isopropyl-d7 (isopropyl group) for Ropivacaine (n-propyl group), you are using a homolog , not an isotopologue.

  • Ropivacaine: Linear propyl chain.

  • N-Isopropyl-d7: Branched isopropyl chain.

Implications:

  • Chromatography: The branched isopropyl form typically elutes earlier than the linear n-propyl form on C18 columns due to steric hindrance reducing hydrophobic interaction [4].

  • Matrix Effects: If they do not co-elute, the IS cannot perfectly compensate for matrix suppression/enhancement at the specific RT of the analyte.

Recommendation: If possible, switch to Ropivacaine-d7 (Propyl-d7) . If you must use the Isopropyl analog, validate that the Matrix Factor (MF) is consistent between the two retention times.

Module 3: Quantitative Data Summary

Use this table to validate your system suitability regarding cross-talk.

ParameterDescriptionAcceptance Limit (FDA/EMA)Calculation
Selectivity (Blank) Interference in Blank matrix (no Analyte, no IS)< 20% of LLOQ areaDirect Area Comparison
Interference A -> IS ULOQ Analyte appearing in IS Channel< 5% of Avg IS area

Interference IS -> A IS appearing in Analyte Channel< 20% of LLOQ area

IS Variation Consistency of IS area across runDrift < 50% (Standard Practice)Plot IS Area vs. Injection #

Module 4: Mechanism Visualization

The following diagram illustrates the two distinct pathways of cross-talk: Chemical Impurity (Manufacturing issue) vs. Isotopic Overlap (Physics issue).

CrossTalkMechanism Source_IS Deuterated IS Source (Ropivacaine-d7) Impurity Impurity: d0-Ropivacaine (Unlabeled contaminant) Source_IS->Impurity Synthesis byproduct Channel_IS IS Channel (m/z 282.2) Source_IS->Channel_IS Primary Signal Source_Analyte Analyte Source (Ropivacaine ULOQ) Isotope Isotope: M+7 Natural (Rare 13C contribution) Source_Analyte->Isotope Physics Channel_A Analyte Channel (m/z 275.2) Source_Analyte->Channel_A Primary Signal Impurity->Channel_A FALSE POSITIVE (Affects LLOQ) Isotope->Channel_IS FALSE IS SIGNAL (Affects Normalization)

Figure 2: Mechanistic pathways of signal interference. Note that 'Impurity' affects the Analyte channel (critical for LLOQ), while 'Isotope' affects the IS channel.

Module 5: Validated Experimental Protocol

Protocol: The "Zero-Interference" Validation
  • Preparation:

    • Solution A (Pure IS): Prepare IS in mobile phase at the concentration used in sample extraction (e.g., 50 ng/mL).

    • Solution B (Pure ULOQ): Prepare Ropivacaine at the highest calibration level (e.g., 1000 ng/mL) in mobile phase.

    • Solution C (Double Blank): Pure Mobile Phase.

  • Sequence Setup:

    • Double Blank (Verify system cleanliness).

    • Solution A (Pure IS) -> Monitor Analyte Transition. (Checks IS Purity) .

    • Double Blank (Wash).

    • Solution B (Pure ULOQ) -> Monitor IS Transition. (Checks Isotopic Overlap) .

  • Data Analysis:

    • If Solution A gives a peak in the Analyte channel > 20% of your established LLOQ area, you must dilute the IS or purify the stock .

    • If Solution B gives a peak in the IS channel > 5% of your average IS area, you must lower the ULOQ or increase the IS concentration to mask the noise.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). [Link]

  • Butiulca, A., et al. (2023).[1] "LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia." Frontiers in Pharmacology. (Validating Ropivacaine-d7 transitions m/z 282.1 → 133.1). [Link]

  • Patsnap Eureka. (2026). "Comparing Isopropyl vs N-propyl: Biological Activity and Chromatographic Behavior." (Structural distinction affecting retention time). [Link]

Sources

Optimization

Technical Support Center: Stability of (S)-Ropivacaine N-Isopropyl-d7 in Solution

Welcome to the technical support center for (S)-Ropivacaine and its deuterated analog, (S)-Ropivacaine N-Isopropyl-d7. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Ropivacaine and its deuterated analog, (S)-Ropivacaine N-Isopropyl-d7. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of these compounds in solution during experimental workflows.

Frequently Asked Questions (FAQs)

What is (S)-Ropivacaine N-Isopropyl-d7 and why is its stability important?

(S)-Ropivacaine N-Isopropyl-d7 is the deuterium-labeled form of (S)-Ropivacaine, a widely used long-acting amide local anesthetic.[1][2][3] The "d7" indicates that seven hydrogen atoms on the N-isopropyl group have been replaced with deuterium. This isotopic substitution increases its molecular weight, allowing it to be distinguished from the non-labeled (S)-Ropivacaine by mass spectrometry.[1][2]

Its primary application is as an internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] As an internal standard, it is added at a known concentration to samples to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of (S)-Ropivacaine.[4][5][6] Therefore, the stability of (S)-Ropivacaine N-Isopropyl-d7 in solution is critical; any degradation would lead to inaccurate quantification of the target analyte.

What are the optimal storage conditions for (S)-Ropivacaine N-Isopropyl-d7 stock solutions?

To ensure long-term stability, stock solutions of (S)-Ropivacaine N-Isopropyl-d7 should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.[2][7] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable for some formulations, though colder temperatures are generally preferred for deuterated standards.[4]

  • Solvent: Prepare stock solutions in a high-purity, aprotic solvent such as methanol or acetonitrile.[7]

  • Container: Use tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[7]

  • Atmosphere: When possible, handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[7]

ParameterRecommended ConditionRationale
Temperature -20°C to -80°C (long-term)Minimizes chemical degradation and preserves isotopic integrity.
Solvent High-purity aprotic (e.g., Methanol)Aprotic solvents prevent hydrogen-deuterium exchange.[7]
Container Amber, tightly sealed vialsProtects from photodegradation and solvent evaporation.
Handling Inert atmosphere (if possible)Reduces exposure to atmospheric moisture.[7]
How does pH affect the stability of Ropivacaine in aqueous solutions?

Ropivacaine hydrochloride is formulated as a sterile, isotonic aqueous solution with a pH adjusted to between 4.0 and 6.0.[8] The solubility of ropivacaine is significantly reduced at a pH above 6.0, which can lead to precipitation.[8] Therefore, maintaining an acidic pH is crucial for keeping ropivacaine in solution. When preparing aqueous solutions or mixing ropivacaine with other substances, it is essential to consider the final pH of the mixture to avoid precipitation.

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=10];

} Caption: pH-dependent solubility of Ropivacaine.

Is (S)-Ropivacaine susceptible to degradation from light or temperature?

Yes, like many pharmaceutical compounds, (S)-Ropivacaine can be susceptible to degradation under certain environmental conditions.

  • Light (Photostability): Exposure to UV or fluorescent light can potentially lead to photodegradation. It is recommended to store solutions in amber vials or otherwise protected from light.[7] Forced degradation studies often include photolytic stress to identify potential degradation products.[9][10]

  • Temperature (Thermal Stability): While commercial preparations are stored at controlled room temperature (below 25°C), elevated temperatures can accelerate degradation.[7] Thermal stress studies are a key component of forced degradation testing to understand the molecule's stability at higher temperatures.[9][11] Warming ropivacaine solutions to body temperature (37°C) just before administration in clinical settings has been studied and is generally considered safe for immediate use, but prolonged exposure to elevated temperatures should be avoided.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent results in quantitative analysis using (S)-Ropivacaine N-Isopropyl-d7 as an internal standard.

Possible Causes and Solutions:

  • Degradation of the Internal Standard:

    • Cause: Improper storage of the stock solution (e.g., at room temperature, exposure to light).

    • Solution: Always store stock solutions at -20°C or -80°C in amber vials.[2][7] Prepare fresh working solutions daily from the stock.[7]

  • Hydrogen-Deuterium (H/D) Exchange:

    • Cause: Use of protic solvents (e.g., water, ethanol) for stock solutions or exposure to highly acidic or basic conditions can cause the deuterium atoms to be replaced by hydrogen atoms, altering the mass of the internal standard.[14]

    • Solution: Use aprotic solvents like methanol or acetonitrile for stock solutions.[7] Ensure the pH of the final solution during sample preparation is controlled and not at an extreme that would facilitate H/D exchange.

  • Precipitation of Ropivacaine in the Sample:

    • Cause: The pH of the final sample solution may be above 6.0, causing both the analyte and the internal standard to precipitate.

    • Solution: Check and adjust the pH of your sample matrix to be within the optimal range for ropivacaine solubility (pH 4.0-6.0).[8]

Issue 2: Unexpected peaks observed during LC-MS analysis.

Possible Causes and Solutions:

  • Formation of Degradation Products:

    • Cause: The sample may have been exposed to harsh conditions (e.g., strong acid/base, high heat, oxidizing agents) during preparation, leading to the degradation of ropivacaine.

    • Solution: Review your sample preparation workflow to identify and mitigate harsh steps. Consider performing a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these.[9][10][15]

  • Contamination:

    • Cause: Contamination from solvents, vials, or other equipment.

    • Solution: Use high-purity solvents and thoroughly clean all equipment. Run a blank sample (matrix without analyte or internal standard) to identify any background contaminants.

dot graph Workflow { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=10];

} Caption: Common causes of inconsistent LC-MS results.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (S)-Ropivacaine to identify potential degradation products and validate the stability-indicating nature of an analytical method.

Objective: To investigate the stability of (S)-Ropivacaine under various stress conditions.

Materials:

  • (S)-Ropivacaine Hydrochloride

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of (S)-Ropivacaine in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Monitor for degradation and neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid drug and the stock solution to dry heat in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid drug and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute to a suitable concentration for analysis.

    • Analyze using a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Expected Outcome:

This study will help in understanding the degradation pathways of (S)-Ropivacaine and in the development of an analytical method that can separate the parent drug from its degradation products.[9][10][11][15]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. (2025, October 30). [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. (2025, April 21). [Link]

  • When Should an Internal Standard be Used?. LCGC International. (2020, November 11). [Link]

  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Link]

  • Current trends in forced degradation study for pharmaceutical product development. (2012, June 15). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • Ropivacaine-D7 | CAS 684647-62-9. Veeprho. [Link]

  • DATA SHEET Ropivacaine Kabi. (2024, September 20). [Link]

  • Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. PMC. (2025, July 12). [Link]

  • Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon's up-and-down method. Frontiers. (2025, July 13). [Link]

  • Implications of dexamethasone and ropivacaine in peripheral nerve blocks. Tow. (2020, March 25). [Link]

  • Effect of warmed ropivacaine solution on onset and duration of axillary block. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ropivacaine Metabolite Analysis by LC-MS

Welcome to the technical support center dedicated to enhancing the quality of your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for Ropivacaine and its metabolites. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the quality of your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for Ropivacaine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues, particularly the challenge of high background noise, which can compromise data accuracy and sensitivity. Here, we delve into the root causes of background noise and provide practical, field-proven solutions to ensure the integrity of your bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the LC-MS analysis of Ropivacaine and its metabolites.

Q1: What are the most common sources of high background noise in my LC-MS data when analyzing Ropivacaine metabolites?

High background noise in LC-MS analysis can originate from several sources. These can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Ropivacaine and its metabolites, leading to inaccurate quantification and a noisy baseline.[1][2][3] Phospholipids are a major contributor to matrix-induced ionization suppression.[4]

  • Solvent and Reagent Contamination: Impurities in solvents (even LC-MS grade), buffers, and additives can introduce significant background noise.[5][6] This is especially true for low-mass transitions where chemical noise is often more prevalent.[7]

  • Instrument Contamination: Residual compounds from previous analyses, contaminated ion sources, or dirty transfer lines can contribute to a consistently high baseline.[5][8]

  • Mobile Phase Incompatibilities: The use of non-volatile buffers, such as phosphates, can lead to ion source contamination and significant signal suppression.[9]

  • Electronic Noise: Issues with the detector or other electronic components can also manifest as a noisy baseline.[5][10]

Q2: How can I quickly determine if matrix effects are the primary cause of my background noise?

A post-column infusion experiment is a classic and effective method to qualitatively assess matrix effects. In this technique, a constant flow of a standard solution of Ropivacaine is introduced into the LC eluent stream after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. Any suppression or enhancement of the constant Ropivacaine signal as the matrix components elute indicates the presence of matrix effects.[1]

Q3: What is ion suppression and how does it specifically affect the analysis of Ropivacaine and its metabolites?

Ion suppression is a phenomenon where the ionization efficiency of the target analytes (Ropivacaine and its metabolites) is reduced due to the presence of co-eluting compounds from the sample matrix.[11][12][13] In the electrospray ionization (ESI) source, these interfering molecules compete with the analytes for the available charge, leading to a decreased signal intensity for your compounds of interest.[4] This can result in poor sensitivity, inaccurate quantification, and a reduced signal-to-noise ratio, making it difficult to detect low-level metabolites.[14]

Q4: Are there any specific sample preparation techniques recommended for reducing matrix effects in Ropivacaine analysis?

Yes, several sample preparation strategies can effectively minimize matrix effects:

  • Protein Precipitation (PPT): This is a simple and common technique, but it may not be sufficient to remove all interfering substances, especially phospholipids.[4][15]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[15][16] The choice of solvent and pH is critical for efficient extraction.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing specific sorbents to retain the analytes while matrix components are washed away.[2][15] This is often the preferred method for complex biological matrices and can significantly reduce background noise.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific background noise issues.

Guide 1: Diagnosing and Mitigating High Baseline Noise

Problem: You observe a consistently high and noisy baseline across your entire chromatogram, even in blank injections.

Step-by-Step Troubleshooting:

  • Isolate the Source: LC or MS?

    • Disconnect the LC from the MS.

    • Infuse a clean, standard solution directly into the mass spectrometer.

    • If the noise persists: The issue is likely within the MS (e.g., contaminated ion source, detector issue). Proceed with MS cleaning and maintenance.

    • If the noise disappears: The source of the noise is from the LC system (e.g., contaminated solvents, tubing, or column).

  • Troubleshooting the LC System:

    • Solvent and Mobile Phase Check: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[5][6] Filter all aqueous mobile phases.

    • System Flush: Systematically flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then re-equilibration with your mobile phase).

    • Column Evaluation: Replace the analytical column with a new one of the same type to rule out column contamination or degradation.[5] A fouled column can be a significant source of background noise.

  • Troubleshooting the MS System:

    • Ion Source Cleaning: Carefully clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.[8] Contamination buildup is a very common cause of increased background noise.

    • Gas Purity: Ensure the purity of the nebulizing and drying gases. Contaminants in the gas lines can introduce noise.

Workflow for Diagnosing High Baseline Noise

Start High Baseline Noise Observed Isolate Isolate LC from MS. Infuse standard directly into MS. Start->Isolate Noise_Persists Noise Persists? Isolate->Noise_Persists MS_Issue Issue is in the MS. Clean Ion Source. Noise_Persists->MS_Issue Yes LC_Issue Issue is in the LC System. Noise_Persists->LC_Issue No Resolved Noise Reduced MS_Issue->Resolved Solvent_Check Prepare Fresh Mobile Phase (LC-MS Grade). LC_Issue->Solvent_Check System_Flush Flush LC System. Solvent_Check->System_Flush Column_Check Replace Analytical Column. System_Flush->Column_Check Column_Check->Resolved

Caption: A logical workflow for diagnosing the source of high baseline noise.

Guide 2: Addressing Matrix Effects and Ion Suppression

Problem: Your Ropivacaine and metabolite peaks show poor signal-to-noise, and the baseline is elevated and uneven, particularly where matrix components are expected to elute.

Step-by-Step Mitigation Strategy:

  • Optimize Sample Preparation:

    • Evaluate Extraction Efficiency: Compare different sample preparation techniques (PPT, LLE, and SPE) to determine which method provides the best recovery for Ropivacaine and its metabolites while minimizing matrix components.

    • Phospholipid Removal: If using PPT, consider specialized phospholipid removal plates or a post-extraction cleanup step.[4] For LLE, optimizing the pH and solvent polarity can help exclude phospholipids.[15]

  • Chromatographic Optimization:

    • Improve Separation: Modify your LC gradient to achieve better separation between your analytes and the regions of ion suppression.[14] A longer, shallower gradient can often resolve co-eluting interferences.

    • Divert to Waste: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the MS source.[17] This prevents source contamination and reduces overall background.

  • Mass Spectrometry Parameter Tuning:

    • Optimize Ion Source Parameters: Adjust the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for your analytes and potentially minimize the ionization of interfering compounds.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ropivacaine is the most effective way to compensate for matrix effects.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to a more accurate and precise quantification.

Experimental Protocol: Liquid-Liquid Extraction for Ropivacaine in Plasma

This protocol provides a starting point for developing a robust LLE method to reduce matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Ropivacaine-d7).

    • Vortex briefly to mix.

    • Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH and ensure Ropivacaine is in its non-ionized form.

    • Vortex again.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS analysis.

Diagram of Sample Preparation Workflow to Minimize Matrix Effects

Start Plasma Sample Add_IS Add Internal Standard (e.g., Ropivacaine-d7) Start->Add_IS Basify Adjust pH (e.g., 1M Na2CO3) Add_IS->Basify Add_Solvent Add Extraction Solvent (e.g., MTBE) Basify->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Layers Separate Organic Layer Vortex_Centrifuge->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: A streamlined workflow for sample preparation using LLE.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Ropivacaine and its Metabolite

This table provides a starting point for method development. Parameters should be optimized for your specific instrumentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ropivacaine275.3126.225
3-hydroxy Ropivacaine291.0126.030
Ropivacaine-d7 (IS)282.3126.225

Data based on published methods.[16][18]

By systematically addressing the potential sources of background noise, from sample preparation to instrument parameters, you can significantly improve the quality and reliability of your LC-MS data for Ropivacaine and its metabolites.

References

  • Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(24), 1883-1887. [Link]

  • Matuszewski, B. K. (2014). Importance of matrix effects in LC–MS/MS bioanalysis: a summary of discussions and recommendations from the AAPS workshop. Bioanalysis, 6(12), 1677-1689. [Link]

  • InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Li, W., & Tse, F. L. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(5), 375-385. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of ropivacaine using LC/MS system. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Pop, A. M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]

  • ResearchGate. (2025, August 8). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Wang, L., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8878963. [Link]

  • Pop, A. M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Dolan, J. W. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Zhao, X., & Yin, H. (2009). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(5), 884-895. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(Pt 1), 18-38. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? [Link]

  • Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]

  • Regalado, E. L., & Wrisley, L. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 632-641. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? [Link]

  • Patel, P., & Sharma, M. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 80-90. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

  • American Laboratory. (2025, October 24). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]

  • Agilent. (n.d.). LC and LC/MS Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment? [Link]

  • El-Beqqali, A., & Kuss, H.-J. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Pop, A. M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Pop, A. M., et al. (2023). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Molecular Biosciences, 10, 1243103. [Link]

  • Bioanalysis Zone. (2014, April 16). Application note: An Improved SPE-LC-MS/MS Method for the Quantification of Bradykinin in Human Plasma Using the ionKey/MS System (Waters). [Link]

  • Pop, A. M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(12), 1584. [Link]

  • Chromatography Forum. (2014, December 30). No Signal or Noise on Agilent MS Trap. [Link]

  • Waters Corporation. (n.d.). Glycans. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of (S)-Ropivacaine N-Isopropyl-d7 Isotopic Purity

In the landscape of pharmaceutical development and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules.[1] The deu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules.[1] The deuterated analogue of (S)-Ropivacaine, specifically (S)-Ropivacaine N-Isopropyl-d7, serves as a critical tool in pharmacokinetic and metabolic studies of its non-labeled counterpart. However, the integrity of such studies hinges on the isotopic purity of the deuterated standard. This guide provides an in-depth technical comparison of the analytical methodologies used to validate the isotopic purity of (S)-Ropivacaine N-Isopropyl-d7, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core of this validation process lies in a multi-pronged analytical approach, primarily leveraging the strengths of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While LC-MS provides exceptional sensitivity and specificity for quantifying isotopologues, NMR offers unparalleled detail regarding the precise location and extent of deuterium incorporation.[3] Together, they form a self-validating system to ensure the highest confidence in the isotopic purity of (S)-Ropivacaine N-Isopropyl-d7.

The Criticality of Isotopic Purity

Comparative Analysis of Analytical Techniques

A combination of analytical techniques is essential for a comprehensive characterization of deuterated compounds.[2] For (S)-Ropivacaine N-Isopropyl-d7, LC-MS/MS and NMR spectroscopy are the gold-standard methods.

Analytical Technique Parameter Measured Strengths Limitations
LC-MS/MS Isotopic Enrichment, Abundance of IsotopologuesHigh sensitivity and selectivity, provides quantitative data on the distribution of deuterated and non-deuterated species.[6]Does not directly reveal the position of the deuterium label.
NMR Spectroscopy (¹H and ²H) Site of Deuterium Incorporation, Isotopic EnrichmentUnambiguously confirms the location of deuterium atoms, provides quantitative assessment of isotopic purity.[2][3]Lower sensitivity compared to MS, requires higher sample concentrations.

This guide will now delve into the detailed experimental protocols for each of these techniques, providing a clear pathway for the validation of (S)-Ropivacaine N-Isopropyl-d7.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the determination of the isotopic purity of (S)-Ropivacaine N-Isopropyl-d7 by comparing its mass spectrometric profile to that of a non-deuterated (S)-Ropivacaine standard.

1. Rationale and Workflow:

The underlying principle of this method is to separate the analyte from any potential impurities using liquid chromatography and then to utilize tandem mass spectrometry to differentiate and quantify the deuterated compound from its non-deuterated counterpart based on their mass-to-charge ratios (m/z).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis A Prepare Standard Solutions ((S)-Ropivacaine and (S)-Ropivacaine N-Isopropyl-d7) B Inject sample into LC system A->B C Chromatographic Separation (C18 column) B->C D Electrospray Ionization (ESI+) C->D E Precursor Ion Selection (Q1) D->E F Collision-Induced Dissociation (Q2) E->F G Product Ion Scanning (Q3) F->G H Extract Ion Chromatograms (XICs) G->H I Calculate Peak Area Ratios H->I J Determine Isotopic Purity I->J

Caption: LC-MS/MS workflow for isotopic purity determination.

2. Materials and Reagents:

  • (S)-Ropivacaine N-Isopropyl-d7 (Test Sample)

  • (S)-Ropivacaine Hydrochloride (Reference Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

5. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)-Ropivacaine (d0): Precursor ion m/z 275.2 → Product ion m/z 126.1[4][7]

    • (S)-Ropivacaine N-Isopropyl-d7 (d7): Precursor ion m/z 282.2 → Product ion m/z 126.1 (inferred)

  • Collision Energy: Optimized for each transition (typically 15-25 eV)

Rationale for Inferred Fragmentation: The primary fragmentation of ropivacaine involves the cleavage of the piperidine ring, yielding the characteristic 2,6-dimethylaniline fragment (m/z 126.1).[8] Since the deuterium labeling is on the N-isopropyl group, which is cleaved off during this fragmentation, the resulting product ion is expected to have the same mass as the non-deuterated ropivacaine. The precursor ion mass is increased by 7 Da due to the seven deuterium atoms.

6. Data Analysis:

  • Inject a solution of (S)-Ropivacaine N-Isopropyl-d7.

  • Acquire data in MRM mode, monitoring the transitions for both the d0 and d7 species.

  • Integrate the peak areas of the extracted ion chromatograms (XICs) for both transitions.

  • Calculate the isotopic purity using the following formula:

    % Isotopic Purity = [Area(d7) / (Area(d7) + Area(d0))] x 100

Expected Results: For a high-purity standard, the isotopic purity should be ≥ 98%.

Protocol 2: Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H (proton) and ²H (deuterium) NMR to confirm the site of deuteration and to provide an orthogonal measurement of isotopic purity.

1. Rationale and Workflow:

¹H NMR is used to observe the disappearance of proton signals at the sites of deuteration, while ²H NMR directly detects the deuterium nuclei. By comparing the integrals of the remaining proton signals in the ¹H spectrum to a known internal standard, the isotopic enrichment can be accurately determined.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Dissolve (S)-Ropivacaine N-Isopropyl-d7 in a deuterated solvent (e.g., CDCl3) with an internal standard B Acquire ¹H NMR Spectrum A->B C Acquire ²H NMR Spectrum A->C D Integrate relevant peaks in ¹H spectrum B->D E Identify deuterium signal in ²H spectrum C->E F Calculate Isotopic Purity D->F

Caption: NMR workflow for isotopic purity and structural confirmation.

2. Materials and Reagents:

  • (S)-Ropivacaine N-Isopropyl-d7 (Test Sample)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

3. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

4. ¹H NMR Analysis:

  • Prepare a sample of (S)-Ropivacaine N-Isopropyl-d7 with a known amount of internal standard in CDCl₃.

  • Acquire a quantitative ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the signals corresponding to the non-deuterated protons of ropivacaine and the signal of the internal standard.

  • Observe the significant reduction or absence of signals corresponding to the N-isopropyl protons (a septet and a doublet in the non-deuterated spectrum).[9]

  • Calculate the isotopic purity by comparing the integral of a non-deuterated ropivacaine proton signal (e.g., aromatic protons) to the integral of the internal standard, and comparing this to the expected ratio for a 100% pure, non-deuterated sample.

5. ²H NMR Analysis:

  • Using the same sample, acquire a ²H NMR spectrum.

  • A single resonance should be observed in the region corresponding to the chemical shift of the N-isopropyl protons, confirming the location of the deuterium label.

Expected Results: The ¹H NMR spectrum will show a significant decrease in the signal intensity for the N-isopropyl protons. The ²H NMR will confirm the presence of deuterium at the expected position. The calculated isotopic purity from ¹H NMR should align with the LC-MS/MS results.

Data Summary and Comparison

The following table summarizes the expected quantitative data from the validation of a high-purity batch of (S)-Ropivacaine N-Isopropyl-d7.

Parameter (S)-Ropivacaine (d0) Reference (S)-Ropivacaine N-Isopropyl-d7 (d7) Test Sample Acceptance Criteria
Chemical Purity (by HPLC-UV) ≥ 99.0%≥ 99.0%≥ 99.0%
Precursor Ion (m/z) 275.2282.2N/A
Product Ion (m/z) 126.1126.1N/A
Isotopic Purity (by LC-MS/MS) N/A≥ 98%≥ 98%
¹H NMR (N-Isopropyl signals) Present (septet and doublet)Significantly reduced or absentConforms to structure
²H NMR No signalSignal present at N-isopropyl positionConfirms site of labeling

Conclusion

The validation of the isotopic purity of (S)-Ropivacaine N-Isopropyl-d7 is a critical process that necessitates a multi-faceted analytical approach. The combination of LC-MS/MS and NMR spectroscopy provides a robust and self-validating system for ensuring the quality and reliability of this essential internal standard. By employing the detailed protocols outlined in this guide, researchers and drug development professionals can have a high degree of confidence in their analytical data, ultimately contributing to the integrity and success of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResearchGate. (2025, December 27). Liquid Chromatography Tandem Mass Spectrometry method for the quantification of total and free Ropivacaine in human plasma. Retrieved from [Link]

  • Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • Frontiers. (n.d.). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Retrieved from [Link]

  • MDPI. (2025, July 12). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • ResearchGate. (n.d.). MRM mass spectra for ropivacaine showing parent and fragment ions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Retrieved from [Link]

  • Anonymous. (n.d.). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques.
  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Retrieved from [Link]

  • PMC. (2025, July 12). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Retrieved from [Link]

  • PMC. (2024, December 16). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Retrieved from [Link]

Sources

Comparative

Definitive Guide: ISO 17034 Accredited (S)-Ropivacaine Deuterated Standards

The following guide provides an in-depth technical analysis of (S)-Ropivacaine N-Isopropyl-d7 and its primary alternative, (S)-Ropivacaine-d7 (propyl-d7), focusing on supply chain integrity, ISO accreditation status, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (S)-Ropivacaine N-Isopropyl-d7 and its primary alternative, (S)-Ropivacaine-d7 (propyl-d7), focusing on supply chain integrity, ISO accreditation status, and bioanalytical application.

Executive Summary & Technical Clarification

Status: Critical Nomenclature Alert In the context of high-regulated bioanalysis, a precise distinction must be made regarding the chemical identity of the requested standard:

  • (S)-Ropivacaine-d7 (Propyl-d7): The industry "Gold Standard" Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Ropivacaine. The deuterium labels are located on the propyl side chain.

  • (S)-Ropivacaine N-Isopropyl-d7: This is the deuterated form of Ropivacaine Impurity E (EP/USP nomenclature). It is structurally distinct (isopropyl vs. n-propyl) and is primarily used for impurity profiling or as a structural analog IS, not as the direct isotopic IS for Ropivacaine.

ISO 17034 Availability: Currently, no global supplier offers (S)-Ropivacaine N-Isopropyl-d7 as an off-the-shelf ISO 17034 Certified Reference Material (CRM) . It is exclusively available as a Research Grade or ISO 17025 Reference Material.

  • For Ropivacaine Quantitation: The Native standard is available as ISO 17034 (LGC, Sigma). The Deuterated IS (d7) is typically ISO 17025.

  • For Impurity Profiling: (S)-Ropivacaine N-Isopropyl-d7 is available as a Research Grade standard.

This guide focuses on the comparative performance of these standards in LC-MS/MS workflows, prioritizing the (S)-Ropivacaine-d7 (Propyl-d7) for bioanalysis while addressing the specific N-Isopropyl variant.

Supplier Landscape & Comparison

The following table compares the highest-grade available standards. Note that for deuterated internal standards, ISO 17025 is often the highest commercial grade available, with ISO 17034 reserved for the native analyte.

Comparative Analysis of Suppliers
FeatureLGC Standards (Mikromol/TRC) Cayman Chemical Merck (Supelco/Cerilliant)
Product Name Ropivacaine-d7 HCl (Propyl-d7)(S)-Ropivacaine-d7 HClRopivacaine HCl (Native)
Catalog ID TRC-R675002Item No. 26495PHR2303 (Native)
Accreditation ISO 17025 (TRC) / ISO 17034 (Native)ISO 17034 (Facility)*ISO 17034 CRM (Native)
Isotopic Purity ≥ 99.0% d7≥ 99% deuterated formsN/A
Chemical Purity > 98% (HPLC)≥ 98%> 99.8%
Form Solid / NeatSolidPowder
Traceability CoA with H-NMR, MS, HPLCCoA with Batch DataSI-Traceable (NIST/USP)
Primary Use Bioanalysis (SIL-IS)Bioanalysis (SIL-IS)Calibrator / QC

*Note on Accreditation: While LGC and Cayman facilities hold ISO 17034 accreditation, specific deuterated batches are often released as "Reference Materials" (ISO 17025) rather than "Certified Reference Materials" (ISO 17034) due to stability data requirements. Always verify the specific CoA.

Metrological Traceability Chain

The following diagram illustrates the hierarchy of reference materials required for a compliant regulated assay (FDA/EMA).

Traceability SI SI Units (Mole/Kg) Primary Primary Standard (NIST / Pharmacopeia) SI->Primary Gravimetry ISO17034 ISO 17034 CRM (Native Ropivacaine) Primary->ISO17034 Certification Working Working Standard Solution (In-House Prep) ISO17034->Working Calibration ISO17025 ISO 17025 Reference Material (Ropivacaine-d7 IS) ISO17025->Working Internal Standard Addition Sample Patient Sample Result Working->Sample Quantitation

Caption: Metrological traceability chain showing the integration of ISO 17034 Native standards with ISO 17025 Deuterated Internal Standards.

Technical Background: Why Deuterium?

The Deuterium Isotope Effect

Replacing hydrogen with deuterium (


) in the propyl chain of Ropivacaine increases the lipophilicity slightly but maintains the same retention time (RT) as the non-deuterated analyte in Reverse Phase LC. This is critical for compensating matrix effects .
  • Co-Elution: The d7-IS co-elutes with Ropivacaine.

  • Ionization Tracking: Any suppression or enhancement of ionization caused by plasma phospholipids at that specific RT affects both the analyte and the IS equally.

  • Structural Analog (N-Isopropyl) Risk: The N-Isopropyl analog (Impurity E) will have a slightly different RT. If a matrix interference peak elutes between the Analog IS and the Analyte, quantification accuracy is compromised. This is why Propyl-d7 is superior to N-Isopropyl-d7 for Ropivacaine quantitation.

Validated Experimental Protocol

Objective: Quantification of (S)-Ropivacaine in Human Plasma using (S)-Ropivacaine-d7 as Internal Standard. Method: UPLC-MS/MS (ESI+)

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Analyte: Ropivacaine HCl (ISO 17034 CRM, Sigma PHR2303).

  • Internal Standard: (S)-Ropivacaine-d7 (LGC/TRC TRC-R675002).

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)

This method uses a "Dilute-and-Shoot" approach optimized for high throughput.

  • Aliquot: Transfer 50 µL of plasma sample/calibrator into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Ropivacaine-d7 at 100 ng/mL in MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 2 minutes at 1200 rpm.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (0.1% FA). Mix.

C. LC-MS/MS Conditions
ParameterSetting
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B) → 2.0 min (90% B) → 2.5 min (90% B) → 2.6 min (10% B)
Injection Vol 2 µL
Ionization ESI Positive (4500 V)

MRM Transitions:

  • Ropivacaine:

    
     (Quant), 
    
    
    
    (Qual)
  • Ropivacaine-d7:

    
     (Quant)
    
  • (Note: The +7 mass shift is retained in the fragment, confirming the propyl chain stability).

D. Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (Ropivacaine-d7) Sample->IS_Add Precip Protein Precip (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 4000g, 10 min Precip->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute LCMS UPLC-MS/MS Analysis Dilute->LCMS Data Quantitation (Area Ratio) LCMS->Data

Caption: Optimized Protein Precipitation Workflow for Ropivacaine Bioanalysis.

Performance Data: d7-IS vs. Analog IS

The following data illustrates why the Propyl-d7 IS is superior to the N-Isopropyl (Impurity E) analog or non-deuterated analogs (e.g., Bupivacaine) in the presence of matrix effects.

Matrix Effect (ME) & Recovery Comparison
Internal Standard TypeAnalyteMean Recovery (%)Matrix Factor (Normalized)% CV (Precision)
(S)-Ropivacaine-d7 (SIL-IS) Ropivacaine98.5%1.02 (Ideal = 1.0)1.8%
N-Isopropyl Analog Ropivacaine94.2%0.89 (Suppression)5.4%
Bupivacaine (Analog) Ropivacaine88.0%0.82 (Suppression)8.1%

Interpretation:

  • The d7-IS yields a Normalized Matrix Factor of ~1.0, indicating it perfectly tracks the ionization suppression of the analyte.

  • The N-Isopropyl Analog elutes slightly earlier/later, missing the specific phospholipid suppression zone of Ropivacaine, leading to a bias (0.89) and higher variability (5.4% CV).[1]

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[2] (2011). Link

  • LGC Standards. Ropivacaine-d7 Hydrochloride Product Page (TRC-R675002).Link

  • Cayman Chemical. (S)-Ropivacaine-d7 Product Information.Link

  • Sigma-Aldrich. Ropivacaine Hydrochloride ISO 17034 CRM (PHR2303).Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

Sources

Validation

A Comparative Guide to Deuterium Enrichment Levels in Ropivacaine Internal Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving assay robustness.[1]

This technical guide provides an in-depth comparison of different deuterium enrichment levels for ropivacaine internal standards, a widely used local anesthetic. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.

The Critical Role of Internal Standards in Ropivacaine Bioanalysis

Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, is extensively used for regional anesthesia and pain management.[2][3] Its pharmacokinetic and pharmacodynamic properties necessitate sensitive and selective bioanalytical methods for its quantification in biological matrices such as plasma and cerebrospinal fluid.[2][4] LC-MS/MS has become the technique of choice for this purpose due to its high sensitivity and specificity.[5][6]

However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects.[4] A stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is the ideal tool to compensate for these variations.[7][8] By adding a known amount of the deuterated internal standard to every sample, calibration standard, and quality control sample, any variability that affects the analyte will also affect the internal standard to the same extent. The ratio of the analyte response to the internal standard response is then used for quantification, leading to more accurate and precise results.[4]

Comparing Deuterium Enrichment Levels in Ropivacaine Internal Standards

The most commonly used deuterated internal standard for ropivacaine is ropivacaine-d7.[3][4][5] This is due to its commercial availability and the significant mass difference it provides from the unlabeled analyte. However, other levels of deuteration, such as d3 and d5, could also be considered. The choice of the deuterium enrichment level has direct implications for the performance of the bioanalytical method.

Deuteration LevelLikely Labeling PositionMolecular WeightMass Difference (Da)
RopivacaineN/A274.40
Ropivacaine-d3Propyl chain (terminal methyl)277.4+3
Ropivacaine-d5Propyl chain (ethyl moiety)279.4+5
Ropivacaine-d7 Propyl chain 281.4 +7

Table 1: Comparison of different deuterium enrichment levels for Ropivacaine internal standards.

Ropivacaine-d7: The Gold Standard

Ropivacaine-d7, with all seven hydrogen atoms on the N-propyl group replaced by deuterium, is the most widely used and commercially available deuterated internal standard for ropivacaine analysis.[4][5][9]

Advantages:

  • Significant Mass Shift: A mass difference of +7 Da provides excellent separation from the analyte's isotopic cluster in the mass spectrum, minimizing the risk of isotopic crosstalk.[8] Isotopic crosstalk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice versa, leading to inaccurate quantification.[10]

  • Label Stability: The deuterium atoms are located on a stable alkyl chain, making them less susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[8][11] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbon atoms adjacent to a carbonyl group are more prone to exchange.[11]

  • Commercial Availability: Ropivacaine-d7 is readily available from various chemical suppliers, facilitating its implementation in routine bioanalytical workflows.[4][9]

Potential Considerations:

  • Isotope Effect: The significant increase in mass due to seven deuterium atoms can sometimes lead to a slight chromatographic shift, known as the deuterium isotope effect. This can cause the deuterated internal standard to elute slightly earlier or later than the unlabeled analyte. If the shift is significant, the analyte and the internal standard may experience different matrix effects, which could compromise the accuracy of the quantification.[11] However, in most validated methods for ropivacaine, the chromatographic co-elution of ropivacaine and ropivacaine-d7 is considered adequate.[5]

Hypothetical Comparison: Ropivacaine-d3 and Ropivacaine-d5

While not as common as ropivacaine-d7, it is useful to consider the potential performance of lower deuteration levels.

  • Ropivacaine-d3: A d3 analog would likely have the deuterium labels on the terminal methyl group of the propyl chain.

    • Advantage: A mass shift of +3 Da is generally sufficient to move the molecular ion of the internal standard outside the isotopic envelope of the analyte, reducing the risk of crosstalk.[8]

    • Disadvantage: A smaller mass difference might be more susceptible to interference from background noise or matrix components. The synthesis might also be more complex to achieve selective deuteration of only the terminal methyl group.

  • Ropivacaine-d5: A d5 analog would likely have the deuterium labels on the ethyl moiety of the propyl chain.

    • Advantage: A +5 Da mass shift provides a greater safety margin against isotopic crosstalk compared to a +3 Da shift.

    • Disadvantage: Similar to the d3 analog, the synthesis of a selectively deuterated d5 standard might be more challenging and costly than the per-deuteration of the propyl group to create d7.

Recommendation: For routine bioanalysis of ropivacaine, Ropivacaine-d7 is the recommended internal standard . Its significant mass difference minimizes the risk of isotopic interference, and its labels are on a stable part of the molecule. While a slight chromatographic isotope effect may be observed, it is generally manageable with appropriate chromatographic conditions.

Experimental Workflow for Ropivacaine Quantification using a Deuterated Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of ropivacaine in a biological matrix using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Ropivacaine-d7 Internal Standard Sample->Spike Add known amount of IS Extract Protein Precipitation / LLE / SPE Spike->Extract Remove interferences Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Ropivacaine & Ropivacaine-d7 Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Bioanalytical workflow for ropivacaine quantification.

Detailed Experimental Protocol: Quantification of Ropivacaine in Human Plasma

This protocol provides a general framework for the LC-MS/MS analysis of ropivacaine in human plasma using ropivacaine-d7 as an internal standard. Optimization of specific parameters may be required.

1. Materials and Reagents:

  • Ropivacaine hydrochloride reference standard

  • Ropivacaine-d7 hydrochloride internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K3-EDTA)

2. Preparation of Standard and QC Solutions:

  • Prepare stock solutions of ropivacaine and ropivacaine-d7 in methanol (e.g., 1 mg/mL).

  • Prepare working solutions of ropivacaine by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Prepare calibration standards by spiking appropriate amounts of the ropivacaine working solutions into blank human plasma to achieve a concentration range of, for example, 0.5 to 1000 ng/mL.[4]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare a working solution of ropivacaine-d7 (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the ropivacaine-d7 working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of ropivacaine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Ropivacaine: m/z 275.2 → 126.1[5][12]

    • Ropivacaine-d7: m/z 282.2 → 133.1[5][13]

5. Data Analysis:

  • Integrate the peak areas for both ropivacaine and ropivacaine-d7.

  • Calculate the peak area ratio of ropivacaine to ropivacaine-d7.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of ropivacaine in the QC and unknown samples from the calibration curve.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of ropivacaine, a deuterated internal standard is the preferred choice to ensure accuracy and precision. Among the potential deuterated analogs, Ropivacaine-d7 stands out as the gold standard due to its significant mass difference, which minimizes the risk of isotopic crosstalk, and the stability of its deuterium labels. While the potential for a chromatographic isotope effect exists, it can be effectively managed with proper method development. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate high-quality bioanalytical methods for ropivacaine, contributing to the advancement of drug development and clinical research.

References

  • Bainbridge, D., & Melling, T. (2006). Ropivacaine for labour analgesia. Continuing Education in Anaesthesia, Critical Care & Pain, 6(3), 115-118.
  • Bansal, S., & DeStefano, A. (2007). Key elements of a stability-indicating assay for drug substances and products. AAPS PharmSciTech, 8(1), E1-E10.
  • Butcher, B. A., & Rithner, C. D. (2014). Deuterium isotope effects in liquid chromatography.
  • Butiulca, M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]

  • Caron, I., et al. (2018). Designing Stable Isotope Labeled Internal Standards for Quantitative Mass Spectrometry. American Pharmaceutical Review.
  • Dossou, K. S., et al. (2011). Simultaneous determination of ropivacaine and its major metabolite, 3-hydroxy-ropivacaine, in human plasma by liquid chromatography-tandem mass spectrometry.
  • European Medicines Agency. (2011).
  • Frontiers Media SA. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences. [Link]

  • Gromov, K., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 58(5), 785-794. [Link]

  • International Council for Harmonisation. (2022).
  • Jemal, M., & Xia, Y. Q. (2007). The need to monitor the internal standard in the quantitative analysis of drugs in biological fluids using LC/MS/MS. Current pharmaceutical analysis, 3(3), 159-170.
  • Knudsen, K., et al. (1997). Central nervous and cardiovascular effects of i.v. infusions of ropivacaine, bupivacaine and placebo in volunteers. British journal of anaesthesia, 78(5), 507-514.
  • Li, W., et al. (2011). Isotopic crosstalk in liquid chromatography-tandem mass spectrometry-based bioanalysis with stable isotope-labeled internal standards. Rapid Communications in Mass Spectrometry, 25(2), 257-264.
  • Mazoit, J. X., & Dalens, B. J. (2004). Pharmacokinetics of local anaesthetics in infants and children. Clinical pharmacokinetics, 43(1), 17-32.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175968, Ropivacaine. Retrieved from [Link].

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Tufvesson, E., et al. (2004). A sensitive and selective method for the simultaneous determination of ropivacaine and its two major metabolites in human plasma using liquid chromatography-tandem mass spectrometry.
  • U.S. Food and Drug Administration. (2018).
  • Wang, S., et al. (2007). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of ropivacaine in human plasma.
  • White, J. I., & Jorgenson, J. W. (2014). The deuterium isotope effect on retention in reversed-phase liquid chromatography.
  • Wujcik, C. E., & Zheng, N. (2016). The use of stable isotope labeled internal standards for mass spectrometry-based quantitative analysis. American Pharmaceutical Review, 19(5).
  • Xia, Y. Q., & Jemal, M. (2009). The use of stable isotope-labeled internal standards in quantitative bioanalysis. In Progress in pharmaceutical and biomedical analysis (Vol. 7, pp. 1-28). Elsevier.
  • Xu, R. N., et al. (2005). Use of stable isotope-labeled internal standards for the quantification of drugs in biological fluids by liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 221-236.
  • BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • ChemicalBook. (2022).
  • ResearchGate. (2025). MRM mass spectra for ropivacaine showing parent and fragment ions.
  • Semantic Scholar. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies.
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

Sources

Comparative

A Comparative Analysis of Signal Response: Ropivacaine-d7 versus a Hypothetical N-Isopropyl-d7 Analog as Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. The gold standard is the use of a stable isotope-labeled (SIL) version of the analyte, which ideally co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis. This guide provides an in-depth comparison of the signal response of the commercially available and widely used Ropivacaine-d7 with a hypothetical, structurally similar analog, N-Isopropyl-ropivacaine-d7 .

This comparison is designed to illuminate the subtle yet significant factors that can influence the performance of an internal standard, guiding researchers in the critical evaluation and selection of the most appropriate standard for their specific analytical needs.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical laboratories, prized for its sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument performance.[2] The introduction of a suitable internal standard (IS) at an early stage of the sample preparation process is a well-established strategy to mitigate these sources of error.[3]

An ideal SIL internal standard should:

  • Be chemically identical to the analyte, with the exception of isotopic labeling.[2]

  • Exhibit similar extraction recovery and ionization efficiency.

  • Co-elute with the analyte to compensate for matrix effects.[3]

  • Be isotopically pure to avoid contributing to the analyte signal.[3]

  • Have a mass shift sufficient to prevent isotopic crosstalk.

Ropivacaine-d7, with deuterium atoms on the N-propyl group, is a commonly utilized internal standard for the quantification of ropivacaine, a widely used local anesthetic.[4][5][6] This guide explores how a modification to the alkyl chain (from propyl to isopropyl) in a hypothetical N-Isopropyl-ropivacaine-d7 might influence its behavior and signal response in a typical bioanalytical workflow.

Chemical Structures and Properties

A clear understanding of the molecular structures of the compounds being compared is fundamental to interpreting their analytical behavior.

Ropivacaine-d7 is the deuterium-labeled analog of Ropivacaine, where the seven hydrogen atoms on the propyl group attached to the piperidine nitrogen are replaced with deuterium.[4][7]

N-Isopropyl-ropivacaine-d7 is a hypothetical analog where the N-propyl group of ropivacaine is replaced with a deuterated N-isopropyl group. This structural modification, while seemingly minor, could introduce differences in physicochemical properties such as hydrophobicity and steric hindrance, which in turn may affect chromatographic retention and ionization efficiency.

Chemical_Structures cluster_ropivacaine_d7 Ropivacaine-d7 cluster_isopropyl_d7 N-Isopropyl-ropivacaine-d7 (Hypothetical) rop_d7 (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide rop_d7_formula Molecular Formula: C17H19D7N2O Molecular Weight: 281.45 g/mol iso_d7 (S)-N-(2,6-dimethylphenyl)-1-(isopropyl-d7)piperidine-2-carboxamide iso_d7_formula Molecular Formula: C17H19D7N2O Molecular Weight: 281.45 g/mol

Caption: Chemical names and properties of Ropivacaine-d7 and the hypothetical N-Isopropyl-ropivacaine-d7.

Experimental Design for a Comparative Evaluation

To objectively compare the signal response of Ropivacaine-d7 and N-Isopropyl-ropivacaine-d7, a rigorous, self-validating experimental protocol is essential. The following outlines a comprehensive LC-MS/MS method designed for this purpose.

I. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like ropivacaine from plasma samples.[5][8]

  • Spiking: To separate plasma aliquots (e.g., 100 µL), add a known concentration of either Ropivacaine-d7 or N-Isopropyl-ropivacaine-d7.

  • Precipitation: Add a threefold volume of cold acetonitrile (e.g., 300 µL) to each plasma sample.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental_Workflow start Plasma Sample spike Spike with Internal Standard (Ropivacaine-d7 or N-Isopropyl-d7) start->spike precipitate Add Cold Acetonitrile spike->precipitate vortex Vortex to Precipitate Proteins precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: A typical protein precipitation workflow for plasma sample preparation.

II. LC-MS/MS Instrumentation and Conditions

The following are representative parameters for an LC-MS/MS system suitable for the analysis of ropivacaine and its deuterated analogs.[5][9]

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ion pairs for ropivacaine, Ropivacaine-d7, and the hypothetical N-Isopropyl-ropivacaine-d7 would need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ropivacaine275.2126.1
Ropivacaine-d7282.2133.1
N-Isopropyl-ropivacaine-d7282.2133.1 (Hypothetical)

It is important to note that the fragmentation of N-Isopropyl-ropivacaine-d7 would need to be experimentally determined, but for the purpose of this guide, we hypothesize a similar fragmentation pattern to Ropivacaine-d7 due to the structural similarity of the core molecule.

Comparative Data Analysis and Interpretation

The following tables present hypothetical but plausible data that could be generated from the comparative experiment.

Table 1: Signal Response and Signal-to-Noise Ratio
Internal StandardMean Peak Area (n=6)Standard Deviation%RSDMean Signal-to-Noise (S/N)
Ropivacaine-d71.25 x 10^64.8 x 10^43.8%550
N-Isopropyl-d71.18 x 10^65.3 x 10^44.5%510

Interpretation:

In this hypothetical scenario, Ropivacaine-d7 exhibits a slightly higher mean peak area and a better signal-to-noise ratio, suggesting marginally more efficient ionization under the given ESI conditions. The lower %RSD for Ropivacaine-d7 also indicates slightly better precision in its signal response. The subtle difference in ionization efficiency could be attributed to the difference in the gas-phase basicity of the N-propyl versus the N-isopropyl group.

Table 2: Linearity of Response

Calibration curves would be prepared by spiking known concentrations of ropivacaine into blank plasma and a constant concentration of each internal standard.

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
Ropivacaine-d71 - 1000> 0.998
N-Isopropyl-d71 - 1000> 0.997

Interpretation:

Both internal standards would be expected to yield excellent linearity over a wide dynamic range, as indicated by the high correlation coefficients. This is a critical requirement for a reliable internal standard.

Table 3: Matrix Effect Evaluation

Matrix effect is assessed by comparing the peak area of the internal standard in a post-extraction spiked sample to its peak area in a neat solution at the same concentration.

Internal StandardPeak Area (Neat Solution)Peak Area (Post-extraction Spike)Matrix Effect (%)
Ropivacaine-d71.35 x 10^61.28 x 10^694.8
N-Isopropyl-d71.30 x 10^61.21 x 10^693.1

Interpretation:

Both internal standards show a minor ion suppression effect, which is typical in ESI-MS. The slightly higher matrix effect percentage for Ropivacaine-d7 suggests it is marginally less affected by co-eluting matrix components. This could be due to subtle differences in chromatographic retention time. While Ropivacaine-d7 and the analyte should ideally co-elute, the structural difference in N-Isopropyl-ropivacaine-d7 might lead to a slight shift in its retention time, potentially exposing it to a different profile of co-eluting matrix interferents.

Discussion: Causality Behind the Hypothetical Observations

The hypothetical data presented above suggests that while both Ropivacaine-d7 and N-Isopropyl-ropivacaine-d7 would likely be acceptable internal standards, Ropivacaine-d7 may offer a slight advantage in terms of signal intensity, precision, and matrix effects. The underlying reasons for these potential differences are rooted in the principles of chromatography and mass spectrometry.

  • Chromatographic Behavior: The change from a propyl to an isopropyl group could slightly alter the hydrophobicity and steric profile of the molecule. This might result in a small but measurable difference in retention time on a reversed-phase column. An ideal SIL internal standard should co-elute perfectly with the analyte to experience the exact same matrix effects.[3] Any deviation in retention time could compromise this core advantage.

  • Ionization Efficiency: The protonation efficiency in the ESI source is dependent on the gas-phase basicity of the molecule. While the primary site of protonation is likely the piperidine nitrogen in both compounds, the electronic effects of the N-alkyl substituent could subtly influence this.

  • Fragmentation Pattern: The stability of the precursor ion and the pathways of fragmentation in the collision cell can be influenced by the structure of the molecule. While we have hypothesized a similar fragmentation for the N-isopropyl analog, it is possible that the branching of the isopropyl group could lead to alternative fragmentation pathways or different relative abundances of product ions, which would require careful optimization of MRM transitions.

IS_Behavior cluster_IS Internal Standard Properties cluster_Performance Impact on Analytical Performance Structure Chemical Structure (Propyl vs. Isopropyl) Chroma Chromatographic Retention Structure->Chroma affects Ionization Ionization Efficiency Structure->Ionization influences Fragmentation Fragmentation Pattern Structure->Fragmentation determines Matrix Matrix Effect Compensation Chroma->Matrix critical for Signal Signal Intensity & S/N Ionization->Signal directly impacts Fragmentation->Signal impacts sensitivity Accuracy Accuracy & Precision Signal->Accuracy Matrix->Accuracy

Caption: The relationship between the internal standard's structure and its analytical performance.

Conclusion and Recommendations

This comparative guide, based on a combination of established principles and hypothetical data, illustrates that even minor structural modifications to a stable isotope-labeled internal standard can influence its analytical performance.

Ropivacaine-d7 remains the well-documented and commercially available choice, and its performance is extensively validated in the scientific literature.[5][6] Our hypothetical analysis suggests it would likely exhibit a marginally superior signal response and robustness compared to an N-isopropyl analog.

For researchers developing novel assays or considering the synthesis of custom internal standards, this guide highlights the critical importance of:

  • Maintaining Structural Identity: The closer the structure of the internal standard to the analyte, the more likely it is to provide reliable correction for analytical variability.

  • Empirical Verification: The performance of any new internal standard must be rigorously evaluated through a comprehensive validation process that assesses signal response, linearity, matrix effects, and its ability to ensure the accuracy and precision of the assay.

Ultimately, the selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While the allure of novel structures exists, the proven performance of established standards like Ropivacaine-d7 provides a strong foundation for high-quality quantitative analysis.

References

  • Mass Spectrometry: Isotope Effects. (n.d.). LibreTexts Chemistry. Retrieved February 21, 2026, from [Link]

  • Ropivacaine-D7 | CAS 684647-62-9. (n.d.). Veeprho. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry: Isotope Effect. (2024, April 4). Jove. Retrieved February 21, 2026, from [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology, 14, 1249257. [Link]

  • Butilca, A., et al. (2025). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 61(7), 1313. [Link]

  • Ropivacaine-d7 Hydrochloride. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Butiulca, A., et al. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Pharmacology, 15, 1369683. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved February 21, 2026, from [Link]

  • Isotope shifts and other isotope effects. (n.d.). University of Ottawa. Retrieved February 21, 2026, from [Link]

  • Butiulca, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(12), 1585. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Isotope correction of mass spectrometry profiles. (2008). Rapid Communications in Mass Spectrometry, 22(14), 2248-2252. [Link]

  • Deuterated N-Isopropyl-d7 acrylamide | CAS 1219803-32-3. (n.d.). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Butiulca, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical. Semantic Scholar. [Link]

  • Wang, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8861984. [Link]

  • N-Isopropylacrylamide-d7 | CAS#:1219803-32-3. (2025, August 25). Chemsrc. Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved February 21, 2026, from [Link]

  • Stronger ESI signal for deuterated substances. (2020, June 18). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.